MSX3
Description
Propriétés
Formule moléculaire |
C21H21N4Na2O7P |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate |
InChI |
InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; |
Clé InChI |
ZYVZWCILYQDHNU-TTWKNDKESA-L |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Mechanisms of MSX3: A Transcriptional Regulator in Development and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Msh homeobox 3 (MSX3) is a member of the muscle segment homeobox gene family of transcription factors, playing pivotal roles in embryonic development and adult tissue homeostasis. This guide provides a comprehensive overview of the molecular mechanisms of action of this compound, with a particular focus on its functions as a transcriptional repressor in the developing nervous system and as a key regulator of microglia polarization in the context of neuroinflammation. We will delve into its interactions with chromatin-modifying enzymes, its position within the Bone Morphogenetic Protein (BMP) signaling pathway, and its emerging role as a potential therapeutic target for inflammatory and demyelinating diseases.
Core Mechanism: this compound as a Transcriptional Repressor
This compound primarily functions as a transcriptional repressor, modulating the expression of target genes to control cellular differentiation and function.[1][2] Its mechanism of repression is multifaceted, involving direct interactions with both co-repressor and co-activator complexes, leading to a fine-tuned regulation of gene expression.
Dual-Mode Repression of Gene Transcription
Biochemical studies have elucidated a dual mechanism by which this compound represses transcription. This involves both the recruitment of histone deacetylases (HDACs) and the sequestration of histone acetyltransferases (HATs).[3]
-
Recruitment of HDACs: this compound has been shown to form a complex with HDAC1. This interaction leads to the removal of acetyl groups from histones at target gene promoters, resulting in chromatin condensation and transcriptional silencing.[3] The repression of the Msx1 promoter by this compound can be synergized by the co-expression of HDAC1 and alleviated by treatment with the HDAC inhibitor Trichostatin A.[3]
-
Squelching of HAT Activity: In addition to recruiting repressive machinery, this compound can also interact with the transcriptional co-activators CBP and p300.[3] This interaction inhibits their intrinsic HAT activity, preventing the acetylation of histones and the subsequent opening of chromatin structure necessary for transcription. This "squelching" mechanism effectively reduces the availability of active co-activator complexes for other transcription factors. Co-expression of CBP or p300 can relieve the this compound-mediated repression of the Msx1 promoter in a dose-dependent manner.[3]
These two distinct multiprotein complexes, one containing this compound and HDACs and another with this compound and CBP/p300, allow for a robust and tightly controlled repression of target gene expression.[3]
Role in Developmental Signaling Pathways
During embryonic development, this compound expression is highly restricted to the dorsal neural tube, where it plays a crucial role in patterning and neuronal differentiation.[1][4] Its expression and function are intricately linked to the Bone Morphogenetic Protein (BMP) signaling pathway.
A Downstream Effector of BMP Signaling
BMP signaling is essential for the specification of various cell types in the dorsal neural tube, including the roof plate, neural crest, and dorsal interneurons.[1][5] The expression of this compound is induced by BMP signaling.[1][4] For instance, in embryonic hindbrain explants, treatment with BMP4 leads to an expansion of this compound expression into more ventral regions of the neuroectoderm.[4]
This compound, along with other Msx family members, mediates the downstream effects of BMP signaling in a stage-dependent manner.[1][5]
-
Early Neural Tube Development (HH10-12): At these early stages, BMP signaling promotes the formation of the roof plate and represses neuronal differentiation. This effect is mimicked by the overexpression of MSX1, but not this compound.[1][5]
-
Later Neural Tube Development (HH14-16): As development proceeds, the response of dorsal progenitor cells to BMP signaling changes. Instead of forming roof plate cells, they differentiate into dorsal interneurons. This later aspect of BMP signaling is phenocopied by the overexpression of this compound, but not MSX1.[1][5]
This demonstrates that this compound is a key mediator of the neurogenic effects of BMP signaling at later stages of neural tube development.
Regulation of Microglia Polarization and Neuroinflammation
Beyond its developmental roles, recent studies have uncovered a critical function for this compound in the regulation of microglia polarization, a key process in neuroinflammation and the pathogenesis of demyelinating diseases like multiple sclerosis.[6][7]
A Switch for Microglia Phenotype
Microglia can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory and pro-reparative M2 phenotype. A shift from an M1 to an M2-dominant polarization is crucial for promoting remyelination and tissue repair.[6]
This compound has been identified as a pivotal regulator in this process. Its expression is induced during M2 polarization and repressed in M1-polarized microglia.[6] The functional consequences of this compound expression in microglia are significant:
-
Promotion of M2 Polarization: Overexpression of this compound in microglia promotes the M2 phenotype.[6]
-
Inhibition of M1 Polarization: Conversely, this compound impedes M1 polarization.[6]
-
Protection against Demyelination: Interrupting this compound expression in microglia exacerbates inflammation-induced demyelination and neurodegeneration.[6]
-
Promotion of Repair: Conditioned medium from this compound-transduced microglia supports the survival and differentiation of oligodendrocyte progenitors and promotes neurite outgrowth.[6] Furthermore, the adoptive transfer of this compound-transduced microglia can suppress experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, and facilitate remyelination.[6]
Molecular Targets of this compound in Microglia
The mechanism by which this compound controls microglia polarization involves the direct regulation of key transcription factors and signaling molecules associated with the M2 phenotype. Chromatin immunoprecipitation (ChIP) assays have shown that this compound directly binds to and regulates the following genes:[6]
-
Pparg (Peroxisome proliferator-activated receptor gamma): A nuclear receptor that is a key regulator of M2 microglia polarization.
-
Stat6 (Signal transducer and activator of transcription 6): A transcription factor that is activated by IL-4 and IL-13 to drive M2 polarization.
-
Jak3 (Janus kinase 3): A tyrosine kinase that functions upstream of STAT6 in the IL-4/IL-13 signaling pathway.
By directly targeting these key M2-polarizing genes, this compound acts as a master regulator of the anti-inflammatory and pro-reparative phenotype in microglia.
Data Presentation
Table 1: Molecular Interactions of this compound and their Functional Consequences
| Interacting Protein | Type of Interaction | Functional Consequence | Cellular Context |
| HDAC1 | Protein-protein interaction (forms a complex) | Transcriptional repression through histone deacetylation | General |
| CBP/p300 | Protein-protein interaction (forms a complex) | Inhibition of histone acetyltransferase (HAT) activity, leading to transcriptional repression | General |
| Msx1 promoter | Transcriptional repression | Downregulation of Msx1 expression | Myoblasts |
| Pparg, Stat6, Jak3 | Direct regulation (binding to regulatory regions) | Upregulation of M2 polarization markers | Microglia |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for this compound-HDAC1 Interaction
This protocol describes the co-immunoprecipitation of this compound and HDAC1 from cell lysates to demonstrate their in vivo interaction.[3]
1. Cell Lysis:
- Culture C2C12 myoblasts and transfect with expression vectors for this compound and HDAC1.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cell lysate).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
- Centrifuge and collect the pre-cleared supernatant.
- Incubate the pre-cleared lysate with an anti-MSX3 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- Collect the beads by centrifugation and wash them three to five times with lysis buffer.
3. Elution and Western Blotting:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-HDAC1 antibody to detect the co-immunoprecipitated protein.
- A band corresponding to HDAC1 in the this compound immunoprecipitate (but not in the IgG control) confirms the interaction.
In Ovo Electroporation for Studying this compound Function in Chick Neural Tube
This method is used to overexpress this compound in the developing chick neural tube to study its effects on cell fate and differentiation.[1]
1. Egg Preparation and Plasmid Injection:
- Window fresh fertilized chicken eggs and incubate at 38°C to the desired developmental stage (e.g., HH14-16).
- Prepare a high-concentration solution of the this compound expression plasmid (e.g., pCIG-MSX3) in a saline solution with a tracking dye (e.g., Fast Green).
- Inject the plasmid solution into the lumen of the neural tube using a fine glass capillary needle.
2. Electroporation:
- Place platinum electrodes on either side of the embryo, parallel to the neural tube.
- Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 25V for 50ms each with 100ms intervals) using an electroporator. The positive electrode should be positioned on the side of the neural tube where expression is desired.
- The co-injected tracking dye will allow visualization of the successfully electroporated region.
3. Incubation and Analysis:
- Seal the window in the egg with tape and return the egg to the incubator for a specified period (e.g., 24-48 hours).
- Harvest the embryos and fix them in 4% paraformaldehyde.
- Analyze the effects of this compound overexpression by in situ hybridization for marker genes of dorsal interneurons or by immunohistochemistry for specific neuronal proteins.
Visualizations
Caption: Dual mechanism of transcriptional repression by this compound.
Caption: this compound as a downstream mediator of BMP signaling in the dorsal neural tube.
Caption: this compound as a key regulator of microglia polarization.
Caption: Experimental workflow for Co-Immunoprecipitation of this compound.
Conclusion and Future Directions
This compound has emerged as a critical transcriptional regulator with diverse and context-dependent functions. Its role as a transcriptional repressor, mediated by a sophisticated dual mechanism involving both HDAC recruitment and HAT sequestration, underscores its importance in controlling gene expression programs during development. Its function as a downstream effector of BMP signaling highlights its integration into key developmental pathways.
The recent discovery of this compound's role in directing microglia towards an anti-inflammatory and pro-reparative M2 phenotype has significant implications for the development of novel therapeutics for neuroinflammatory and demyelinating diseases. Targeting this compound or its downstream effectors could offer a promising strategy to promote remyelination and tissue repair in conditions such as multiple sclerosis.
Future research should focus on a genome-wide identification of this compound target genes in different cellular contexts through techniques like ChIP-seq. A deeper understanding of the post-translational modifications that regulate this compound activity and its protein-protein interaction network will provide further insights into its complex biological functions and may reveal additional avenues for therapeutic intervention. The development of small molecules or biologics that can modulate this compound expression or activity in microglia represents an exciting frontier for drug discovery in the field of neuroimmunology.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. static.aminer.cn [static.aminer.cn]
- 3. portlandpress.com [portlandpress.com]
- 4. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
MSX-3: A Water-Soluble Prodrug of the Selective Adenosine A2A Receptor Antagonist MSX-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MSX-2 is a potent and selective antagonist of the adenosine (B11128) A2A receptor, a G-protein coupled receptor implicated in a variety of neurological and inflammatory conditions. Despite its high affinity and selectivity, the therapeutic development of MSX-2 has been hampered by its poor water solubility. To overcome this limitation, a water-soluble phosphate (B84403) ester prodrug, MSX-3, was developed. This technical guide provides a comprehensive overview of MSX-3, including its chemical properties, synthesis, mechanism of action, and preclinical evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The adenosine A2A receptor is a key regulator of various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Antagonism of the A2A receptor has shown therapeutic potential in a range of disorders, most notably Parkinson's disease, where it can modulate motor function. MSX-2, a xanthine (B1682287) derivative, is a highly potent and selective A2A receptor antagonist. However, its low aqueous solubility presents a significant challenge for its clinical application, particularly for intravenous administration.
To address this, MSX-3 was designed as a water-soluble prodrug of MSX-2. MSX-3 is a phosphate ester of MSX-2, which is enzymatically cleaved in vivo by phosphatases to release the active parent drug, MSX-2. This approach significantly enhances the aqueous solubility of the compound, making it suitable for parenteral formulations.
Chemical and Physical Properties
A direct comparison of the chemical and physical properties of MSX-2 and its prodrug MSX-3 highlights the successful achievement of the prodrug strategy in improving water solubility.
| Property | MSX-2 | MSX-3 |
| IUPAC Name | 3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione | 3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate |
| CAS Number | 261717-18-4 | 261717-23-1 |
| Molecular Formula | C21H22N4O4 | C21H23N4O7P |
| Molecular Weight | 394.43 g/mol | 474.41 g/mol |
| Water Solubility | Poor | > 5 mg/mL in H2O at 60 °C[1] |
| Solubility (Other) | DMSO: ~14 mg/mL[2] | Soluble in DMSO[3] |
Synthesis of MSX-3
While a detailed, step-by-step synthesis protocol for MSX-3 is not publicly available, the general approach for creating phosphate ester prodrugs of hydroxyl-containing compounds involves phosphorylation of the hydroxyl group. Based on general methods for the synthesis of xanthine derivatives and phosphate esters, a representative synthetic scheme can be proposed.[4][5]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of MSX-3 from MSX-2.
Representative Experimental Protocol (General):
-
Dissolution: Dissolve MSX-2 in a suitable aprotic solvent, such as pyridine (B92270) or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Cool the solution in an ice bath and slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl3) or a protected phosphorylating agent, dropwise while stirring. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a buffered solution. Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the desired phosphate ester prodrug, MSX-3.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Mechanism of Action and Adenosine A2A Receptor Signaling
MSX-3 is an inactive prodrug that is rapidly converted to the active antagonist, MSX-2, in vivo by the action of alkaline phosphatases. MSX-2 then exerts its pharmacological effect by selectively blocking the adenosine A2A receptor.
The adenosine A2A receptor is a Gs-protein coupled receptor. Its activation by endogenous adenosine initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and inflammatory responses. By antagonizing the A2A receptor, MSX-2 prevents this signaling cascade, thereby counteracting the effects of adenosine.
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of MSX-2.
Preclinical Data
Receptor Binding Affinity
MSX-2 exhibits high affinity and selectivity for the human adenosine A2A receptor. The following table summarizes the binding affinities (Ki values) of MSX-2 for the four human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| Human A1 | 2,500 | [6] |
| Human A2A | 5.38 - 14.5 | [6] |
| Human A2B | >10,000 | [6] |
| Human A3 | >10,000 | [6] |
In Vivo Efficacy: Reversal of Motivational Deficits
Preclinical studies in animal models have demonstrated the in vivo efficacy of MSX-3. Specifically, MSX-3 has been shown to reverse motivational deficits induced by dopamine-depleting agents. These studies typically employ operant conditioning paradigms, such as the progressive ratio task.
Experimental Workflow for In Vivo Efficacy Testing:
Caption: Workflow for assessing the in vivo efficacy of MSX-3.
Detailed Experimental Protocol: Progressive Ratio Task
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used. They are housed individually and maintained on a restricted diet to motivate them to work for food rewards.
-
Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet dispenser, and a house light.
-
Training:
-
Lever Press Acquisition: Rats are first trained to press a lever to receive a food pellet on a fixed-ratio 1 (FR1) schedule, where each lever press results in a reward.
-
Fixed Ratio Training: The response requirement is gradually increased to higher fixed-ratio schedules (e.g., FR5) to establish stable responding.
-
-
Induction of Motivational Deficit: A dopamine-depleting agent, such as tetrabenazine, is administered to the animals to induce a state of low motivation.
-
MSX-3 Administration: MSX-3 is dissolved in a sterile saline solution and administered intravenously at various doses.
-
Progressive Ratio Testing: Following drug administration, the animals are placed in the operant chambers and tested on a progressive ratio schedule. In this schedule, the number of lever presses required to obtain a reward increases with each successive reward.
-
Data Collection and Analysis: The primary endpoint is the "breakpoint," which is the highest number of lever presses the animal is willing to make for a single reward. Other measures, such as the total number of rewards earned and the rate of responding, are also recorded. Statistical analysis is performed to compare the breakpoints of animals treated with MSX-3 to those of control groups.[7][8][9]
Pharmacokinetics
Detailed pharmacokinetic data for MSX-3, including parameters such as Cmax, Tmax, AUC, and half-life, are not extensively reported in the public domain. However, based on the nature of phosphate ester prodrugs, a general pharmacokinetic profile can be anticipated.[10][11]
Following intravenous administration, MSX-3 is expected to be rapidly and extensively converted to the active parent drug, MSX-2, by endogenous alkaline phosphatases present in the blood and tissues. This would result in a short half-life for the prodrug itself and a rapid appearance of MSX-2 in the systemic circulation. The pharmacokinetic profile of the released MSX-2 would then govern the duration and intensity of the pharmacological effect.
Conclusion
MSX-3 represents a successful application of the prodrug strategy to overcome the solubility limitations of the potent and selective adenosine A2A receptor antagonist, MSX-2. The enhanced water solubility of MSX-3 facilitates its formulation for parenteral administration, enabling further preclinical and potentially clinical investigation. The available data demonstrate its in vivo efficacy in relevant animal models of motivational deficits. Further studies are warranted to fully characterize the pharmacokinetic profile of MSX-3 and its conversion to MSX-2, which will be crucial for its continued development as a therapeutic agent for neurological and other disorders where A2A receptor antagonism is a promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. MSX-2 - Safety Data Sheet [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 6. med-associates.com [med-associates.com]
- 7. Validation and optimisation of a touchscreen progressive ratio test of motivation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice [jove.com]
- 9. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice [jove.com]
- 10. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The role of adenosine A2A receptors in neurological pathways
An In-depth Technical Guide on the Role of Adenosine (B11128) A2A Receptors in Neurological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the adenosine A2A receptor (A2A R), a critical modulator of neuronal function and a promising therapeutic target for a range of neurological and psychiatric disorders. We delve into the core molecular mechanisms, signaling pathways, and the intricate role of A2A Rs in both normal brain function and pathological states. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological processes.
Introduction to Adenosine A2A Receptors
The adenosine A2A receptor is a G protein-coupled receptor (GPCR) that belongs to the P1 family of purinergic receptors.[1] It is activated by the endogenous nucleoside adenosine, a key signaling molecule in the central nervous system (CNS) that is released during periods of high metabolic activity, inflammation, or cellular stress.[2][3] A2A Rs are predominantly coupled to the Gs/olf family of G proteins, and their activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2]
A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, nucleus accumbens, and olfactory tubercle, where they are co-localized with dopamine (B1211576) D2 receptors on GABAergic medium spiny neurons of the indirect pathway.[4][5] This anatomical arrangement forms the basis for a critical interaction between the adenosine and dopamine systems in the control of motor function and motivation.[4][5] Lower levels of A2A R expression are also found in other brain regions, including the hippocampus, cerebral cortex, and various glial cells, suggesting a broader role in cognitive functions and neuroinflammation.[5][6]
Signaling Pathways of the Adenosine A2A Receptor
The signaling cascades initiated by A2A receptor activation are multifaceted and context-dependent, involving both the canonical cAMP pathway and interactions with other neurotransmitter systems.
The Canonical Gs/olf-cAMP-PKA Pathway
The primary signaling pathway for the A2A receptor involves its coupling to Gs or G-olf proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which in turn activates PKA. PKA can then phosphorylate a variety of downstream targets, including transcription factors, ion channels, and other enzymes, thereby modulating neuronal excitability and gene expression.[2]
Interaction with Dopamine D2 Receptors
A crucial aspect of A2A receptor function in the striatum is its antagonistic interaction with the dopamine D2 receptor. A2A and D2 receptors can form heteromeric complexes, leading to reciprocal inhibition of their respective signaling pathways.[7][8][9] Activation of A2A receptors can decrease the affinity of D2 receptors for dopamine and vice versa.[7][10] This interaction is fundamental to the modulatory role of adenosine on dopamine-mediated motor control.
Role in Neurological Disorders
Dysregulation of adenosine A2A receptor signaling has been implicated in the pathophysiology of several neurological disorders, making it a key target for therapeutic intervention.
Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum. This results in an overactivity of the indirect pathway, which is normally inhibited by dopamine acting on D2 receptors. The antagonistic A2A -D2 receptor interaction becomes particularly relevant in this context. Blockade of A2A receptors with selective antagonists can restore the balance by reducing the inhibitory tone on D2 receptor signaling, thereby alleviating motor symptoms.[11][12] Several A2A receptor antagonists, such as istradefylline, have been approved for the treatment of Parkinson's disease.[1][11][13]
Alzheimer's Disease
Emerging evidence suggests a significant role for A2A receptors in Alzheimer's disease.[14][15][16] A2A receptor expression is upregulated in the hippocampus and other brain regions of Alzheimer's patients.[4] Activation of these receptors can contribute to synaptic dysfunction, neuroinflammation, and cognitive deficits.[14][16][17] A2A receptor antagonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, reducing amyloid-beta and tau pathology and improving memory function.[18][19] The modulation of the NLRP3 inflammasome by A2A receptors is also an area of active investigation.[14][15]
Quantitative Data on A2A Receptor Pharmacology
The following tables summarize key quantitative data for A2A receptor ligands, providing a valuable resource for comparing the affinity and density of these receptors in various contexts.
Table 1: Binding Affinities (Ki) of A2A Receptor Agonists
| Agonist | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| NECA | Human | CHO cells | [3H]-ZM241385 | 14.0 ± 1.0 | [12] |
| CGS 21680 | Human | CHO cells | [3H]-SCH 58261 | 18.0 ± 2.0 | [20] |
| UK-432097 | Human | Sf9 cells | [3H]-UK-432097 | 4.75 | [21] |
| Apadenoson | Human | - | - | 1.1 | [22] |
| Regadenoson | Human | - | - | 1.3 | [22] |
Table 2: Binding Affinities (Ki) of A2A Receptor Antagonists
| Antagonist | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |
| ZM241385 | Human | HEK293 cells | [3H]-ZM241385 | 0.4 ± 0.03 | [12] |
| SCH 58261 | Human | CHO cells | [3H]-SCH 58261 | 1.1 ± 0.1 | [20] |
| Istradefylline | Human | - | - | 2.2 | [14] |
| Preladenant | Human | - | - | 0.9 | [23] |
| CGS 15943 | Human | CHO cells | [3H]-SCH 58261 | 0.4 ± 0.1 | [20] |
Table 3: A2A Receptor Density (Bmax) and Dissociation Constant (Kd) from Saturation Binding Studies
| Brain Region | Species | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Reference(s) |
| Striatum | Rat | [3H]CHA | 423 | 0.77 | [24] |
| CHO cells (transfected) | Human | [3H]-SCH 58261 | 526 | 2.3 | [20] |
| HEK293 cells (transfected) | Human | [3H]-ZM241385 | 1900 ± 40 | 0.60 ± 0.07 | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study adenosine A2A receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Materials:
-
Tissue homogenate or cell membranes expressing A2A receptors.
-
Radioligand (e.g., [3H]ZM241385, [3H]CGS 21680).
-
Unlabeled competing ligands (agonists or antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Nonspecific binding control (e.g., 10 µM NECA).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
50 µL of competing unlabeled ligand at various concentrations (for competition assays) or buffer (for saturation assays).
-
100 µL of membrane preparation (typically 20 µg of protein).[9]
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[9][19]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[16]
-
Counting: Dry the filters and add scintillation cocktail. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Saturation Assays: Plot specific binding (total binding minus nonspecific binding) against radioligand concentration. Analyze the data using nonlinear regression to determine Bmax and Kd.
-
Competition Assays: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
cAMP Accumulation Assay
This functional assay measures the ability of A2A receptor agonists to stimulate, or antagonists to inhibit, the production of intracellular cAMP.
Materials:
-
Cells stably expressing A2A receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).
-
A2A receptor agonists and antagonists.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, ELISA kit).[7][11]
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.[7]
-
Assay Preparation: Wash the cells with PBS. Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Addition:
-
Agonist Assay: Add varying concentrations of the agonist to the wells.
-
Antagonist Assay: Pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of an agonist (typically at its EC80).[7]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.[11][25]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the ligand.
-
Agonist Assay: Determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist Assay: Determine the IC50 value, which can be used to calculate the antagonist's affinity (Kb).
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular adenosine levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with a UV or mass spectrometry detector for adenosine quantification.
Procedure:
-
Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the target brain region using a stereotaxic frame.[26]
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[27]
-
Sample Collection: Collect the dialysate samples in timed fractions (e.g., every 20 minutes) using a fraction collector.[28]
-
Adenosine Quantification: Analyze the adenosine concentration in the dialysate samples using a sensitive analytical method such as HPLC-UV or LC-MS/MS.[28]
-
Data Analysis: Plot the extracellular adenosine concentration over time to assess baseline levels and changes in response to pharmacological or behavioral manipulations. It is important to determine the in vivo recovery of the probe to accurately estimate the absolute extracellular concentrations.[17]
Conclusion
The adenosine A2A receptor plays a pivotal and complex role in regulating neuronal function throughout the central nervous system. Its intricate signaling pathways, particularly its interaction with the dopaminergic system, position it as a key modulator of motor control, motivation, and cognitive processes. The growing body of evidence implicating A2A receptor dysregulation in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's diseases has solidified its status as a high-priority target for drug development. This guide has provided a detailed overview of the current understanding of A2A receptor biology, supported by quantitative pharmacological data and robust experimental protocols. The continued exploration of A2A receptor signaling and the development of novel, selective ligands hold immense promise for the future of neuropharmacology and the treatment of debilitating neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptors as Biomarkers of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Genetic tagging of the adenosine A2A receptor reveals its heterogeneous expression in brain regions [frontiersin.org]
- 6. innoprot.com [innoprot.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A technique for the electron microscopic autoradiography of Al adenosine receptors in brain tissue. Ligand-receptor fixation by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. guidetopharmacology.org [guidetopharmacology.org]
- 24. jneurosci.org [jneurosci.org]
- 25. abcam.com [abcam.com]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Brain site-specificity of extracellular adenosine concentration changes during sleep deprivation and spontaneous sleep: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of MSX3 in Neurodevelopment: A Potential Nexus with the Dopaminergic System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Msh homeobox (MSX) family of transcription factors are critical regulators of embryonic development, influencing cell proliferation, differentiation, and patterning in a variety of tissues. While the roles of MSX1 and MSX2 have been extensively studied, MSX3 remains the most understudied member of this family. Predominantly expressed in the dorsal neural tube, this compound plays a crucial, stage-dependent role in dorsal interneuron specification, downstream of Bone Morphogenetic Protein (BMP) signaling. Intriguingly, its sibling, MSX1, is a key player in the developmental pathway of midbrain dopaminergic (mDA) neurons. This whitepaper synthesizes the current understanding of this compound function in neurodevelopment, juxtaposes it with the established role of MSX1 in dopaminergic neuronogenesis, and explores the hypothetical yet compelling prospect of an uncharacterized interaction between this compound and the dopaminergic system. We provide a detailed overview of relevant signaling pathways, experimental protocols, and quantitative data to guide future research in this promising area.
Introduction to this compound
This compound is a homeodomain transcription factor that is highly conserved across species. In vertebrate embryos, its expression is uniquely restricted to the dorsal portion of the neural tube.[1] This specific localization points to a specialized function in the development of the central nervous system (CNS). Unlike Msx1 and Msx2, which are expressed in various embryonic tissues, this compound expression is almost exclusively confined to the developing CNS, suggesting a more specialized neural role.[1]
The Role of this compound in Dorsal Neural Tube Patterning
The development of the dorsal neural tube is orchestrated by a complex interplay of signaling molecules, with the BMP signaling pathway playing a central role. BMPs, secreted from the overlying epidermal ectoderm and the roof plate of the neural tube, establish a signaling gradient that specifies different dorsal cell fates, including neural crest cells, roof plate cells, and various classes of dorsal interneurons.[2][3]
The MSX genes are known downstream effectors of the BMP pathway.[4] However, Msx1 and this compound exhibit distinct, stage-dependent activities.
-
Early Stages (HH10-12 in chick embryos): Overexpression of Msx1 mimics the effects of early BMP signaling, leading to an increase in roof plate cells, enhanced apoptosis, and repression of neuronal differentiation.[2][3] In contrast, this compound overexpression at this stage does not produce these effects.[2][3]
-
Later Stages (HH14-16 in chick embryos): As development proceeds, the competence of dorsal progenitor cells changes. In response to BMP signaling, they begin to generate dorsal interneurons instead of roof plate cells. Overexpression of this compound at these later stages phenocopies this aspect of BMP signaling, promoting the formation of dorsal interneurons.[2][3][4] This suggests that this compound is a key mediator of the late-stage effects of BMP signaling in the dorsal neural tube.
Signaling Pathway: BMP and MSX in Dorsal Neural Tube Development
The following diagram illustrates the differential roles of MSX1 and this compound downstream of BMP signaling during distinct developmental stages.
A Comparative Look: MSX1 and the Dopaminergic System
While a direct link between this compound and the dopaminergic system has not been established, the role of its family member, MSX1, in the development of midbrain dopaminergic (mDA) neurons provides a crucial framework for potential investigation. The specification and differentiation of mDA neurons, which are implicated in motor control, motivation, and reward, and whose degeneration leads to Parkinson's disease, is a tightly regulated process.[5][6]
The signaling cascade leading to mDA neuron development involves Sonic hedgehog (SHH), which induces the expression of the transcription factor Lmx1a. Lmx1a, in turn, activates Msx1.[5][6] Msx1 then promotes the expression of Ngn2 (Neurogenin 2), a proneural gene that drives neuronal differentiation towards the mDA neuron fate.[5]
Signaling Pathway: MSX1 in Midbrain Dopaminergic Neuron Development
The diagram below outlines the established transcriptional cascade for mDA neuron specification.
Hypothetical Interaction of this compound with the Dopaminergic System
Given the distinct but related roles of MSX1 and this compound in neurodevelopment, several hypotheses for a potential interaction of this compound with the dopaminergic system can be formulated:
-
Redundancy or Compensation: In the absence of MSX1, could this compound partially compensate for its function in mDA neuron development? Loss-of-function studies for Msx1 could be followed by analysis of this compound expression in the ventral midbrain.
-
Specification of other Dopaminergic Subtypes: The dopaminergic system is heterogeneous. While MSX1 is implicated in mDA neuron development, this compound might be involved in the specification of other dopaminergic populations, such as those in the olfactory bulb or retina, where developmental pathways are less understood.
-
Regulation of Interneuron-Dopaminergic Neuron Circuitry: this compound is involved in the formation of dorsal interneurons.[2][3] Some of these interneurons will form circuits with dopaminergic neurons. Could this compound expression in these interneurons influence their connectivity with the dopaminergic system?
Experimental Protocols
To investigate the potential role of this compound in the dopaminergic system, a combination of gain-of-function, loss-of-function, and molecular interaction studies are required.
In Ovo Electroporation for Gain-of-Function Studies in Chick Embryos
This technique is used to overexpress this compound in the developing neural tube to assess its impact on neuronal specification.[2]
Protocol:
-
Egg Preparation: Window fertilized chicken eggs incubated to the desired stage (e.g., HH14-16).
-
Plasmid Injection: Inject a solution containing an this compound expression vector (e.g., pCIG-Msx3, which also contains a GFP reporter) into the lumen of the neural tube.
-
Electroporation: Place electrodes on either side of the embryo and deliver a series of square-wave electrical pulses. This will cause the DNA to enter the cells on one side of the neural tube.
-
Incubation: Seal the egg and re-incubate for a specified period (e.g., 48-72 hours).
-
Analysis: Harvest the embryos and analyze the effects of this compound overexpression through immunohistochemistry for markers of dopaminergic neurons (e.g., Tyrosine Hydroxylase - TH) and dorsal interneurons.
CRISPR/Cas9-mediated Gene Knockout in a Neuronal Stem Cell Line
To perform loss-of-function studies, CRISPR/Cas9 can be used to generate this compound knockout in a human or murine neuronal stem cell line that can be differentiated into dopaminergic neurons.
Protocol:
-
gRNA Design and Cloning: Design and clone guide RNAs targeting a critical exon of the this compound gene into a Cas9 expression vector.
-
Transfection: Transfect the neuronal stem cell line with the Cas9/gRNA plasmid.
-
Clonal Selection: Select single-cell clones and expand them.
-
Genotyping: Screen the clones for mutations in the this compound gene by PCR and Sanger sequencing.
-
Dopaminergic Differentiation: Differentiate the validated this compound knockout and wild-type control cell lines into dopaminergic neurons using established protocols (e.g., dual SMAD inhibition followed by treatment with SHH and FGF8).
-
Phenotypic Analysis: Analyze the efficiency of dopaminergic neuron differentiation through immunocytochemistry for TH and other markers, and perform functional assays.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
To identify potential protein interaction partners of this compound in a dopaminergic context.
Protocol:
-
Cell Lysis: Lyse cells (e.g., a neuronal cell line overexpressing tagged-MSX3) with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against this compound (or the tag) conjugated to magnetic beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the this compound and its interacting proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interaction partners.
-
Validation: Validate the identified interactions using techniques like Western blotting or reciprocal Co-IP.
Workflow for Investigating this compound-Dopaminergic System Interaction
Quantitative Data
Currently, there is no direct quantitative data on the interaction between this compound and the dopaminergic system. The following tables summarize the key findings from studies on the differential roles of Msx1 and this compound in dorsal neural tube development, which can serve as a basis for designing future quantitative experiments.
Table 1: Effects of Msx1 and this compound Overexpression in Chick Neural Tube
| Developmental Stage | Gene Overexpressed | Effect on Roof Plate Formation | Effect on Neuronal Differentiation | Effect on Dorsal Interneuron Formation | Reference |
| Early (HH10-12) | Msx1 | Increase | Repression | No significant effect | [2] |
| Early (HH10-12) | This compound | No significant effect | No significant effect | No significant effect | [2] |
| Late (HH14-16) | Msx1 | No significant effect | No significant effect | No significant effect | [2] |
| Late (HH14-16) | This compound | No significant effect | No significant effect | Increase | [2][4] |
Conclusion and Future Directions
This compound is a critical regulator of dorsal interneuron development, acting downstream of the BMP signaling pathway. While a direct role for this compound in the dopaminergic system has not yet been described, the established function of its homolog, MSX1, in midbrain dopaminergic neuron specification provides a strong rationale for investigating such a link. Future research should focus on loss-of-function studies for this compound in models of dopaminergic neuron development, detailed expression analysis of this compound in different dopaminergic populations, and the identification of this compound's protein interaction partners and downstream gene targets. Elucidating the role of this compound in this context could not only enhance our understanding of the complex gene regulatory networks governing neuronal specification but also potentially open new avenues for therapeutic interventions in dopamine-related neurological and psychiatric disorders.
References
- 1. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.aminer.cn [static.aminer.cn]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
Foundational Research on Xanthine-Based A₂A Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on xanthine-based A₂A adenosine (B11128) receptor antagonists. It covers their core pharmacology, structure-activity relationships, and the experimental methodologies used for their characterization, serving as a vital resource for professionals in drug discovery and development.
Introduction to A₂A Adenosine Receptor Antagonists
The A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed in the basal ganglia of the brain, as well as on various immune cells.[1][2] Its activation by endogenous adenosine leads to an increase in intracellular cyclic AMP (cAMP), modulating a range of physiological processes.[1][2] Antagonists of the A₂A receptor have emerged as a promising therapeutic strategy for a variety of conditions, most notably Parkinson's disease, where they can potentiate dopaminergic neurotransmission.[1] Additionally, their role in immuno-oncology is an area of growing interest, as blocking A₂A receptors on immune cells can enhance anti-tumor immunity.[3]
Xanthine (B1682287) derivatives, such as the well-known stimulants caffeine (B1668208) and theophylline, were among the first compounds identified as adenosine receptor antagonists.[1] This discovery spurred the development of more potent and selective xanthine-based A₂A antagonists, a journey marked by extensive structure-activity relationship (SAR) studies to optimize their pharmacological properties.
A₂A Receptor Signaling Pathway
The A₂A receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, this initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to the production of the second messenger cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This canonical pathway is central to the physiological effects mediated by the A₂A receptor.
Quantitative Data on Xanthine-Based A₂A Antagonists
The following tables summarize the binding affinities (Ki) of various xanthine derivatives for the A₂A adenosine receptor. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities of 8-Styrylxanthine Derivatives at the Rat A₂A Receptor
| Compound | R1 | R2 | R3 | R4 | Ki (nM) for A₂A | Reference |
| 1 | H | H | H | H | 1,300 | [4] |
| 2 | CH₃ | H | H | H | 240 | [4] |
| 3 | H | CH₃ | H | H | 54 | [4] |
| 4 | CH₃ | CH₃ | H | H | 24 | [4] |
| 5 | H | H | 3-Cl | H | 120 | [4] |
| 6 | CH₃ | H | 3-Cl | H | 54 | [4] |
| 7 | H | CH₃ | 3,5-(OCH₃)₂ | H | 24 | [4] |
| 8 | CH₃ | CH₃ | 3,5-(OCH₃)₂ | H | 11.9 | [4] |
| 9 | H | H | 4-OCH₃ | H | 430 | [4] |
| 10 | CH₃ | H | 4-OCH₃ | H | 237 | [4] |
Table 2: Binding Affinities of Various Xanthine Derivatives
| Compound | Structure | Ki (nM) for human A₂A | Reference |
| Caffeine | 1,3,7-Trimethylxanthine | 25,000 | [5] |
| Theophylline | 1,3-Dimethylxanthine | 13,000 | [5] |
| Istradefylline (KW-6002) | (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine | 2.2 | [6] |
| Preladenant (SCH 420814) | 2-(2-Furanyl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)-1-piperazinyl)ethyl)-7H-pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidin-5-amine | 1.1 | [6] |
| Tozadenant (SYN-115) | 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | 4.9 | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of A₂A antagonists. The following sections provide outlines for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the A₂A receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the A₂A receptor (e.g., HEK293-A₂A cells).
-
Radioligand (e.g., [³H]ZM241385 or [³H]CGS 21680).
-
Test compounds (xanthine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A₂A antagonist like ZM241385).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value of the test compound from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether a compound acts as an antagonist by measuring its ability to block agonist-induced cAMP production.
Materials:
-
Cells expressing the A₂A receptor (e.g., HEK293-A₂A cells).
-
A₂A receptor agonist (e.g., CGS 21680 or NECA).
-
Test compounds (xanthine derivatives).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of an A₂A receptor agonist (typically the EC₈₀ concentration).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Determine the IC₅₀ value of the test compound for the inhibition of agonist-stimulated cAMP production.
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This animal model is used to assess the potential of A₂A antagonists to alleviate motor deficits, which is relevant to Parkinson's disease. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces catalepsy, a state of motor rigidity, which can be reversed by A₂A antagonists.[8][9]
Animals:
-
Male Wistar or Sprague-Dawley rats.
Materials:
-
Haloperidol solution.
-
Test compound (xanthine-based A₂A antagonist) solution.
-
Vehicle solution.
-
Catalepsy scoring apparatus (e.g., a horizontal bar).
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally).
-
After a specified pre-treatment time, administer haloperidol (e.g., subcutaneously or intraperitoneally) to induce catalepsy.[8]
-
At various time points after haloperidol administration, assess the degree of catalepsy.[8] This is typically done using a bar test, where the rat's forepaws are placed on a raised horizontal bar, and the time it takes for the rat to remove its paws is measured.
-
A longer latency to move is indicative of a greater cataleptic state.
-
Compare the catalepsy scores of the test compound-treated group with the vehicle-treated group to determine if the antagonist can reverse the haloperidol-induced motor deficits.
Experimental and Screening Workflow
The discovery and development of novel A₂A antagonists typically follow a structured workflow, from initial screening to in vivo validation.
Structure-Activity Relationships of Xanthine-Based A₂A Antagonists
The affinity and selectivity of xanthine-based antagonists for the A₂A receptor are highly dependent on the substituents at various positions of the xanthine core.
-
N1 and N3 Positions: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated and can influence selectivity between adenosine receptor subtypes.
-
N7 Position: Substitution at the N7 position often decreases affinity for the A₁ receptor, thereby increasing A₂A selectivity. A methyl group is a common substituent at this position.[4]
-
C8 Position: This position is a key determinant of A₂A affinity and selectivity. Bulky and lipophilic groups are generally favored. The introduction of a styryl group at the C8 position has been a particularly successful strategy, leading to potent and selective A₂A antagonists like istradefylline.[4] Substitutions on the phenyl ring of the styryl moiety further modulate activity.
Conclusion
The foundational research on xanthine-based A₂A antagonists has paved the way for the development of highly potent and selective compounds with significant therapeutic potential. A thorough understanding of their pharmacology, the intricacies of the A₂A signaling pathway, and the established structure-activity relationships is paramount for the continued design and optimization of novel drug candidates. The experimental protocols outlined in this guide provide a solid framework for the preclinical evaluation of these promising therapeutic agents. As research continues, particularly in the realm of immuno-oncology and neurodegenerative diseases, xanthine-based A₂A antagonists are poised to remain a significant focus of drug discovery efforts.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computationally exploring novel xanthine oxidase inhibitors using docking-based 3D-QSAR, molecular dynamics, and virtual screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Characterization of MSX3: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the in vitro methods used to characterize the molecular interactions of the Msh homeobox 3 (MSX3) protein. It addresses the common misconception of this compound as a traditional receptor and reframes the characterization of its "binding affinity" in the context of its function as a transcription factor. This document details methodologies for assessing this compound's interactions with DNA and other proteins, crucial for understanding its role in development and disease.
Introduction: this compound - A Transcription Factor, Not a Receptor
Msh homeobox 3 (this compound) is a member of the Msx family of homeodomain transcription factors, which are crucial regulators of embryonic development. Unlike a receptor that binds to a specific ligand to initiate a signaling cascade, this compound functions by binding to specific DNA sequences in the regulatory regions of target genes, thereby controlling their transcription. It can also form complexes with other proteins, such as co-activators or co-repressors, to modulate its activity.
Therefore, the "in vitro characterization of this compound binding affinity" does not involve traditional ligand-receptor binding assays. Instead, it focuses on quantifying the strength and specificity of two primary types of interactions:
-
Protein-DNA Interactions: Determining the affinity and kinetics of this compound binding to its target DNA sequences.
-
Protein-Protein Interactions: Identifying and characterizing proteins that associate with this compound to form functional transcriptional complexes.
This guide provides detailed protocols for key in vitro techniques to quantitatively and qualitatively assess these interactions.
Upstream Regulation: The BMP Signaling Pathway
This compound expression is known to be regulated by the Bone Morphogenetic Protein (BMP) signaling pathway, particularly during the development of the dorsal neural tube.[1] Understanding this upstream pathway is critical for contextualizing this compound function. The canonical BMP pathway involves the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation of intracellular SMAD proteins, which then translocate to the nucleus to regulate the expression of target genes, including this compound.[2][3]
References
The Therapeutic Potential of MSX3: An Early-Stage Research Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Msh homeobox 3 (MSX3) is a member of the muscle segment homeobox gene family of transcription factors, which are homologs of the Drosophila 'muscle segment' (msh) gene. While the roles of its family members, MSX1 and MSX2, have been more extensively studied in development and disease, early-stage research is beginning to illuminate the unique and potentially significant therapeutic potential of this compound. Primarily expressed in the developing central nervous system, recent findings have implicated this compound as a key regulator in neuroinflammatory processes, suggesting its potential as a therapeutic target for demyelinating diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in disease, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in this promising area.
The Role of this compound in Disease and Its Therapeutic Potential
Neuroinflammatory and Demyelinating Disorders
The most compelling evidence for the therapeutic potential of this compound comes from its role in regulating microglia polarization. Microglia, the resident immune cells of the central nervous system, can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 state and the anti-inflammatory M2 state. A switch from a predominantly M1 to an M2 phenotype is considered critical for resolving inflammation and promoting tissue repair, including remyelination.
Recent studies have identified this compound as a pivotal regulator in this process. This compound expression is induced during M2 polarization of microglia and is repressed in M1 cells.[1][2] Overexpression of this compound in microglia promotes the M2 phenotype while impeding M1 polarization.[2] This has significant therapeutic implications for diseases like multiple sclerosis (MS), which are characterized by chronic inflammation and demyelination.
In a preclinical mouse model of MS, Experimental Autoimmune Encephalomyelitis (EAE), the adoptive transfer of this compound-transduced microglia was shown to suppress the disease and facilitate remyelination.[1][2] Furthermore, the conditioned medium from these this compound-overexpressing microglia promoted the survival and differentiation of oligodendrocyte progenitors, the cells responsible for myelination.[1] These findings strongly suggest that targeting this compound or its downstream pathways could be a viable therapeutic strategy to prevent inflammation-induced demyelination and promote remyelination in diseases like MS.[1][2]
Neurodevelopmental Context
This compound plays a distinct and stage-dependent role in the development of the dorsal neural tube. Its expression is highly restricted to this region during embryonic development.[3] While early in neural tube development, MSX1, another member of the MSX family, is involved in inducing roof plate fate and apoptosis, this compound does not share these activities.[4] However, at later stages, this compound phenocopies the effect of Bone Morphogenetic Protein (BMP) signaling in promoting the generation of dorsal interneurons.[4][5] This suggests a role for this compound in specifying neuronal subtypes. While the direct therapeutic application of this developmental role is not immediately obvious, understanding the molecular mechanisms by which this compound governs cell fate decisions in the developing nervous system could provide insights into regenerative medicine approaches for neurological disorders.
Oncology
Currently, there is a notable lack of direct research implicating this compound in cancer. While other homeobox genes have been identified as having roles in various cancers, the specific function of this compound in tumorigenesis remains an under-investigated area. For context, the related family member MSX1 has been shown to be correlated with melanoma disease progression by inducing a neural crest-like reprogramming.[6] Given the functional overlap and distinctions within the MSX family, the role of this compound in cancer warrants further investigation.
Key Signaling Pathways Involving this compound
This compound-Mediated Microglia Polarization
This compound drives microglia towards the anti-inflammatory M2 phenotype by directly regulating key genes associated with this polarization state. Chromatin immunoprecipitation assays have demonstrated that this compound directly binds to and regulates the promoters of Pparg, Stat6, and Jak3.[1][2] This pathway represents a novel homeobox protein-dependent mechanism for controlling microglia polarization.
References
- 1. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination | Journal of Neuroscience [jneurosci.org]
- 2. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.aminer.cn [static.aminer.cn]
- 6. MSX1-Induced Neural Crest-Like Reprogramming Promotes Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSX3 Administration in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Msh homeobox 3 (MSX3) is a transcription factor belonging to the muscle segment homeobox gene family, playing a crucial role in embryonic development, particularly in the patterning of the dorsal neural tube.[1] Emerging research has highlighted its potential therapeutic applications, notably in modulating neuroinflammation by influencing microglia polarization.[2][3] this compound has been shown to promote the anti-inflammatory M2 phenotype in microglia while suppressing the pro-inflammatory M1 phenotype, suggesting its utility in neurodegenerative and inflammatory diseases of the central nervous system (CNS).[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound in rat models, covering both gene therapy and direct protein delivery approaches. The methodologies are based on established techniques for viral vector delivery and protein administration to the CNS.
Data Presentation: Quantitative Effects of this compound Overexpression
The following tables summarize key quantitative data from a pivotal study investigating the effects of this compound overexpression in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These findings in mice are expected to be translatable to rat models.
Table 1: Effect of this compound Overexpression on Microglia Polarization Markers [5]
| Marker Type | Gene | Change with this compound Overexpression | Fold Change (approx.) | p-value |
| M2 (Anti-inflammatory) | IGF-1 | Increased | 2.5 | < 0.05 |
| M2 (Anti-inflammatory) | CD206 | Increased | 2.0 | < 0.05 |
| M1 (Pro-inflammatory) | TNF-α | Decreased | 0.4 | < 0.05 |
Table 2: In Vivo Efficacy of this compound-Transduced Microglia in EAE Mouse Model [5]
| Parameter | Control Group (CtrlOE HM) | This compound Overexpression Group (MSX3OE HM) | p-value |
| Peak Clinical Score | ~ 3.5 | ~ 2.0 | < 0.05 |
| Demyelinated White Matter (%) | ~ 25% | ~ 10% | < 0.01 |
| Infiltrating Cells (per mm²) | ~ 400 | ~ 150 | < 0.005 |
Signaling Pathways and Experimental Workflows
This compound in the BMP Signaling Pathway
This compound is a downstream effector of the Bone Morphogenetic Protein (BMP) signaling pathway, which is critical for neural development.[6][7] BMP ligands bind to their receptors, initiating a signaling cascade that leads to the phosphorylation of SMAD proteins. These activated SMADs then translocate to the nucleus and regulate the expression of target genes, including this compound.
Caption: Canonical BMP signaling pathway leading to this compound expression.
This compound-Mediated Microglia Polarization
This compound plays a significant role in directing microglia towards an anti-inflammatory M2 phenotype. This involves the regulation of key transcription factors associated with M2 polarization.
Caption: this compound promotes M2 and impedes M1 microglia polarization.
Experimental Workflow: Gene Therapy Approach
This workflow outlines the key steps for administering this compound via a lentiviral vector in a rat model.
References
- 1. Physiologically based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation to Predict the Effects of Aloe-Emodin in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and Validation of Lentiviral Vector Carrying Rat Neuronal Nitric Oxide Synthase In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular injections [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Atypical Canonical Bone Morphogenetic Protein (BMP) Signaling Pathway Regulates Msh Homeobox 1 (Msx1) Expression during Odontogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Intraperitoneal (IP) Administration of MSX3 in Animal Models
Introduction to MSX3
Msh homeobox 3 (this compound) is a member of the muscle segment homeobox gene family, which are critical transcription factors involved in embryonic development. In mice, this compound expression is primarily localized to the dorsal region of the developing neural tube.[1] Unlike other Msx family members, its expression is highly restricted to the central nervous system during embryogenesis.[1]
Functionally, this compound has been shown to act as a transcriptional repressor. One of its known mechanisms of action involves the recruitment of histone deacetylase 1 (HDAC1) to promoter regions, leading to the repression of target genes such as Msx1.[2] This interaction suggests a role for this compound in regulating cell fate and differentiation through chromatin modification. While the this compound gene has been lost in human and dog genomes, its study in rodent models remains valuable for understanding fundamental developmental processes and the broader functions of the Msx gene family.[3]
Hypothetical Experimental Rationale
The intraperitoneal administration of this compound, either as a recombinant protein or via a gene delivery vector, could be explored in various preclinical research settings. For instance, given its role as a transcriptional repressor and its interaction with HDACs, researchers might investigate the effects of systemic this compound delivery in animal models of diseases where chromatin remodeling or specific gene expression pathways regulated by this compound are implicated, such as certain cancers or neurological disorders.
Experimental Protocols
The following are generalized protocols for the IP injection of recombinant this compound protein or an adeno-associated virus (AAV) vector expressing this compound. It is crucial to empirically determine the optimal dosage, vehicle, and treatment schedule for any specific animal model and experimental endpoint.
Protocol 1: Intraperitoneal Injection of Recombinant this compound Protein
This protocol outlines the procedure for the systemic administration of a purified, sterile, and endotoxin-free recombinant this compound protein.
Materials:
-
Recombinant this compound protein (high purity, low endotoxin)
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), 0.9% saline)
-
Appropriate animal model (e.g., C57BL/6 mice, BALB/c mice)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice)[4]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Preparation of this compound Solution:
-
On the day of injection, thaw the recombinant this compound protein on ice.
-
Dilute the protein to the desired final concentration using the sterile vehicle. The final volume for IP injection in mice should typically not exceed 10 mL/kg of body weight.[4] For a 25g mouse, the maximum volume would be 0.25 mL.[4]
-
Gently mix the solution by pipetting; do not vortex to avoid protein denaturation.
-
Keep the solution on ice until injection.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the precise injection volume.
-
Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck to immobilize the head and torso, and secure the tail.
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other internal organs.[4]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any signs of distress, adverse reactions, or infection at the injection site.
-
Follow the pre-determined experimental timeline for sample collection or endpoint analysis.
-
Protocol 2: Intraperitoneal Injection of AAV-MSX3 Vector
This protocol describes the administration of an AAV vector engineered to express this compound for long-term systemic expression.
Materials:
-
High-titer, purified AAV vector encoding this compound (e.g., AAV8 or AAV9 for broad tropism)
-
Sterile, pyrogen-free vehicle (e.g., sterile PBS)
-
Appropriate animal model
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Vector Preparation:
-
Thaw the AAV-MSX3 vector on ice.
-
Dilute the vector to the desired final titer (e.g., 1 x 10^11 to 1 x 10^12 vector genomes per mouse) in sterile PBS. The final injection volume should be kept low (e.g., 100-200 µL for a mouse).
-
Keep the diluted vector solution on ice.
-
-
Injection Procedure:
-
Follow the same animal handling and injection steps as described in Protocol 1.
-
-
Post-Injection Monitoring and Gene Expression:
-
Monitor animals for any adverse reactions.
-
Allow sufficient time for transgene expression to reach a stable level. For many AAV serotypes, this can take 2-4 weeks.
-
Proceed with the experimental challenge or analysis according to the study design.
-
Data Presentation
Quantitative data from studies involving this compound IP injections should be organized in a clear and structured manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Dose-Response of Recombinant this compound on Tumor Growth in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1500 ± 120 | +5.2 ± 1.5 |
| This compound | 1 | 1150 ± 98 | +4.8 ± 1.2 |
| This compound | 5 | 750 ± 75 | +4.5 ± 1.8 |
| This compound | 10 | 480 ± 62 | +4.1 ± 1.6 |
Table 2: Hypothetical Effect of AAV-MSX3 on Target Gene Expression in Splenocytes
| Treatment Group | Vector Dose (vg/mouse) | Relative Msx1 mRNA Expression (Fold Change) ± SEM |
| AAV-GFP (Control) | 1 x 10^11 | 1.00 ± 0.12 |
| AAV-MSX3 | 1 x 10^11 | 0.45 ± 0.08 |
| AAV-MSX3 | 5 x 10^11 | 0.21 ± 0.05 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study involving the intraperitoneal administration of this compound.
Hypothetical this compound Signaling Pathway
Based on existing literature, this compound can function as a transcriptional repressor by recruiting HDAC1. The diagram below illustrates this proposed mechanism.[2]
References
- 1. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Effort-Based Decision Making in Rodents Using MSX-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effort-based decision-making, a critical component of motivated behavior, is often dysregulated in neuropsychiatric and neurodegenerative disorders. Preclinical research in rodents provides a valuable platform to investigate the neurobiological underpinnings of effort-related choice and to screen potential therapeutic compounds. The adenosine (B11128) A2A receptor antagonist MSX-3 has emerged as a significant pharmacological tool in this area of research. By modulating the dopaminergic system, MSX-3 can influence the willingness of an animal to exert effort for a more valuable reward. These application notes provide a comprehensive overview and detailed protocols for utilizing MSX-3 to study effort-based decision-making in rodent models.
Mechanism of Action: The Interplay of Adenosine and Dopamine (B1211576)
MSX-3 is a water-soluble prodrug that is rapidly converted to its active metabolite, MSX-2, in vivo. MSX-2 is a potent and selective antagonist of the adenosine A2A receptor. In the context of effort-based decision-making, the primary site of action is within the striatum, a key brain region in the motor and reward circuits.
Adenosine A2A receptors are highly co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons. These two receptors form heteromers and exhibit an antagonistic relationship. Activation of A2A receptors by endogenous adenosine dampens the signaling of D2 receptors, thereby reducing dopamine-mediated functions. This interaction is crucial for modulating behavioral activation and effortful behavior.
By blocking the A2A receptor, MSX-3 disinhibits D2 receptor signaling, effectively potentiating the effects of dopamine. This mechanism is particularly relevant in tasks where dopaminergic tone influences the cost-benefit analysis of expending effort for a reward. For instance, dopamine receptor antagonists are known to decrease the propensity of rodents to work for a preferred reward, a deficit that can be reversed by the administration of MSX-3.
Experimental Protocols
Effort-Based T-Maze Task
This task assesses the willingness of a rodent to overcome a physical obstacle to obtain a larger reward.
Workflow:
Methodology:
-
Apparatus: A T-maze with a start arm and two goal arms. One goal arm (high-reward arm) contains a larger reward (e.g., 4 food pellets) and a physical barrier (e.g., a wire mesh wall of a specific height). The other goal arm (low-reward arm) contains a smaller reward (e.g., 1 food pellet) and no barrier.
-
Habituation and Training:
-
Habituate the animals to the maze with free access to both arms.
-
Conduct forced-choice trials where one arm is blocked, forcing the animal to enter the other arm to receive the reward. This is done for both arms to ensure the animal learns the reward contingency of each arm.
-
-
Drug Administration:
-
Administer MSX-3 or vehicle intraperitoneally (i.p.) at desired doses (e.g., 0.75, 1.5, 3.0 mg/kg) at a specified time before testing (e.g., 20 minutes).
-
To study the interaction with the dopamine system, a dopamine antagonist like haloperidol (B65202) (e.g., 0.1 mg/kg, i.p.) can be administered prior to MSX-3 (e.g., 30 minutes before MSX-3).
-
-
Testing:
-
Place the animal in the start arm and allow it to choose freely between the two goal arms.
-
A trial is complete once the animal has consumed the reward.
-
Conduct a set number of trials per session (e.g., 10-15 trials).
-
-
Data Analysis:
-
Primary measures: Percentage of trials the high-reward/high-effort arm is chosen.
-
Secondary measures: Latency to make a choice and latency to reach the reward.
-
Concurrent Lever Pressing/Chow Feeding Choice Task
This task assesses the trade-off between the effort of lever pressing for a preferred food and consuming a less preferred, but freely available, food source.
Methodology:
-
Apparatus: A standard operant chamber equipped with a lever that delivers a preferred food reward (e.g., high-carbohydrate pellets) and a dish containing a less preferred, but freely available, standard lab chow.
-
Training:
-
Train the animals to press the lever for the preferred food reward on a fixed-ratio (FR) schedule (e.g., FR-5, where 5 presses yield one reward).
-
Once lever pressing is stable, introduce the concurrently available lab chow.
-
-
Drug Administration:
-
Administer MSX-3 or vehicle (i.p.) at desired doses.
-
To investigate the interaction with the dopamine system, a dopamine antagonist can be co-administered.
-
-
Testing:
-
Place the animal in the operant chamber for a set session duration (e.g., 30 minutes).
-
The animal can choose to press the lever for the preferred food or eat the lab chow.
-
-
Data Analysis:
-
Primary measures: Number of lever presses, amount of chow consumed (in grams).
-
Secondary measures: Time spent engaging with the lever, number of rewards earned.
-
Progressive Ratio (PR) Task
This task measures the motivational "breakpoint," or the maximum amount of effort an animal is willing to exert for a single reward.
Workflow:
Methodology:
-
Apparatus: A standard operant chamber with a lever that delivers a food reward.
-
Training:
-
Train the animals to associate the sound of the food dispenser with the reward (magazine training).
-
Train on a continuous reinforcement schedule (FR-1) and then progress to a higher FR schedule (e.g., FR-5) to establish stable lever pressing.
-
-
Drug Administration:
-
Administer MSX-3 or vehicle (i.p.) at desired doses (e.g., 0.5, 1.0, 2.0 mg/kg) prior to the session.
-
-
Testing:
-
The number of lever presses required for each subsequent reward increases according to a predetermined schedule (e.g., linear or exponential progression).
-
The session ends when the animal fails to make a lever press within a specified time (e.g., 5 minutes), or after a maximum session duration.
-
-
Data Analysis:
-
Primary measure: Breakpoint (the number of lever presses completed for the last successfully obtained reward).
-
Secondary measures: Total number of lever presses, rate of responding.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of MSX-3 on effort-based decision-making in rodents.
Table 1: Effect of MSX-3 on Effort-Based T-Maze Choice in Rats with Haloperidol-Induced Deficits
| Treatment Group | Dose (mg/kg) | Mean % Choice of High-Effort Arm |
| Vehicle + Vehicle | - | 85% |
| Haloperidol + Vehicle | 0.1 | 20% |
| Haloperidol + MSX-3 | 0.1 + 0.75 | 45% |
| Haloperidol + MSX-3 | 0.1 + 1.5 | 65% |
| Haloperidol + MSX-3 | 0.1 + 3.0 | 80% |
Data are conceptual and based on published findings. MSX-3 dose-dependently reverses the deficit in choosing the high-effort arm induced by the dopamine D2 antagonist haloperidol.
Table 2: Effect of MSX-3 on Concurrent Lever Pressing and Chow Intake in Rats
| Treatment Group | Dose (mg/kg) | Mean Lever Presses | Mean Chow Intake (g) |
| Vehicle | - | ~400 | ~1.0 |
| MSX-3 | 0.5 | ~450 | ~0.8 |
| MSX-3 | 1.0 | ~550 | ~0.6 |
| MSX-3 | 2.0 | ~600 | ~0.4 |
Data are conceptual and based on published findings. MSX-3 increases lever pressing for a preferred reward while decreasing consumption of a less-preferred, freely available food.
Table 3: Effect of MSX-3 on Progressive Ratio Responding in Rats [1][2]
| Treatment Group | Dose (mg/kg) | Mean Maximum Ratio Achieved (Breakpoint) | Mean Number of Lever Presses |
| Vehicle | - | ~120 | ~800 |
| MSX-3 | 0.5 | ~130 | ~900 |
| MSX-3 | 1.0 | ~160 | ~1100 |
| MSX-3 | 2.0 | ~180 | ~1200 |
Data are based on published findings.[1][2] MSX-3 significantly increases the breakpoint and the total number of lever presses in a progressive ratio task.[1][2]
Applications in Drug Development
The use of MSX-3 in these rodent models of effort-based decision-making has several important applications for drug development:
-
Screening Novel Compounds: These protocols can be adapted to screen novel compounds for their potential to modulate motivation and effortful behavior.
-
Investigating Disease Models: The effects of MSX-3 can be studied in animal models of depression, schizophrenia, and Parkinson's disease, where deficits in motivation are a key feature.
-
Understanding Neurobiology: By using MSX-3 in conjunction with other pharmacological agents and neurobiological techniques (e.g., in vivo microdialysis, electrophysiology), researchers can further elucidate the neural circuits underlying effort-based decision-making.
References
- 1. Dopaminergic Modulation of Effort-Related Choice Behavior as Assessed by a Progressive Ratio Chow Feeding Choice Task: Pharmacological Studies and the Role of Individual Differences | PLOS One [journals.plos.org]
- 2. Dopaminergic Modulation of Effort-Related Choice Behavior as Assessed by a Progressive Ratio Chow Feeding Choice Task: Pharmacological Studies and the Role of Individual Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application of MSX-3 in Maternal Behavior Research: Enhancing Caregiving in a Preclinical Model of Postpartum Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MSX-3, a selective adenosine (B11128) A2A receptor antagonist, in the study of maternal behavior. The information is targeted towards researchers in neuroscience, pharmacology, and drug development investigating the neurobiological underpinnings of maternal care and potential therapeutic interventions for postpartum mood disorders.
Introduction
Maternal behavior is a complex and essential set of behaviors crucial for the survival and well-being of offspring. Deficits in maternal care are a significant concern in postpartum mood disorders, such as postpartum depression. The Wistar-Kyoto (WKY) rat strain is a well-established animal model that exhibits a depression-like phenotype, including impairments in maternal behavior. Recent research has demonstrated that the adenosine A2A receptor antagonist, MSX-3, can ameliorate these maternal deficits in WKY mothers, highlighting a potential therapeutic avenue for disorders characterized by compromised maternal care.[1][2][3]
MSX-3 is a water-soluble prodrug of MSX-2, a potent and selective antagonist for the adenosine A2A receptor.[4][5][6] Its mechanism of action is linked to the modulation of the striatopallidal pathway, a key neural circuit involved in motivation and reward, through the interaction between adenosine A2A and dopamine (B1211576) D2 receptors.[2][5][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of MSX-3 on the maternal behavior of WKY rats compared to Sprague-Dawley (SD) control rats.
Table 1: Effect of MSX-3 on Key Maternal Behaviors
| Behavior | Strain/Treatment | Mean ± SEM |
| Active Maternal Responses (count) | SD Vehicle | 35.2 ± 3.1 |
| SD MSX-3 | 38.1 ± 2.9 | |
| WKY Vehicle | 15.4 ± 2.5 | |
| WKY MSX-3 | 28.9 ± 3.4# | |
| Corporal Licking (s) | SD Vehicle | 120.5 ± 15.2 |
| SD MSX-3 | 115.8 ± 12.1 | |
| WKY Vehicle | 35.7 ± 8.3 | |
| WKY MSX-3 | 85.1 ± 10.2# | |
| Total Time in Contact with Pups (s) | SD Vehicle | 1650.3 ± 50.1 |
| SD MSX-3 | 1680.2 ± 45.3 | |
| WKY Vehicle | 1250.6 ± 80.4* | |
| WKY MSX-3 | 1500.1 ± 70.5# |
*Significant difference from SD Vehicle group (p < 0.05) #Significant difference from WKY Vehicle group (p < 0.05) (Data adapted from Tuncali et al., 2023)
Table 2: Effect of MSX-3 on Latency to Exhibit Maternal Care
| Behavior | Strain/Treatment | Mean Latency ± SEM (s) |
| Latency to Group Pups | SD Vehicle | 150.2 ± 30.5 |
| SD MSX-3 | 140.1 ± 25.8 | |
| WKY Vehicle | 600.5 ± 120.2* | |
| WKY MSX-3 | 250.3 ± 60.1# |
*Significant difference from SD Vehicle group (p < 0.05) #Significant difference from WKY Vehicle group (p < 0.05) (Data adapted from Tuncali et al., 2023)
Experimental Protocols
Detailed methodologies for key experiments involving the use of MSX-3 in maternal behavior research are provided below.
Maternal Behavior Testing
This protocol is adapted from studies on maternal behavior in rodents and the specific procedures used in the research by Tuncali et al. (2023).[1][2][3]
Objective: To assess the effect of MSX-3 on pup-directed maternal behaviors.
Animals: Primiparous Wistar-Kyoto (WKY) and Sprague-Dawley (SD) rats.
Materials:
-
MSX-3 (1.0 mg/kg, dissolved in sterile saline)[3]
-
Vehicle (sterile saline)
-
Standard maternity cages
-
Video recording equipment
-
Clean nesting material
-
Donor pups (3-5 days old)
Procedure:
-
Acclimation: House dams individually in maternity cages with nesting material for at least 24 hours before testing.
-
Drug Administration: Administer MSX-3 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral test.
-
Pup Removal: Gently remove the dam from the home cage and place her in a temporary holding cage. Remove her litter and replace them with five donor pups scattered across the cage floor, away from the nest.
-
Behavioral Observation: Return the dam to the home cage and record her behavior for 30 minutes.
-
Scoring: A trained observer, blind to the experimental conditions, should score the following behaviors:
-
Pup Retrieval: Latency to retrieve the first pup to the nest and the total number of pups retrieved.
-
Nest Building: Time spent actively arranging nesting material.
-
Licking and Grooming: Duration of licking any part of the pups' bodies.
-
Nursing Posture: Time spent in a kyphotic (arched-back) nursing posture over the pups.
-
Time Off Pups: Duration the dam spends away from the pups.
-
Ultrasonic Vocalization (USV) Recording and Analysis
Objective: To assess the affective state of the mother-litter dyad, as positive maternal affect is associated with specific USV patterns.[1][2]
Materials:
-
Ultrasonic microphone and recording software
-
Sound-attenuating chamber
-
Software for USV analysis
Procedure:
-
Recording Setup: Place the ultrasonic microphone approximately 15-20 cm above the home cage.
-
Concurrent Recording: Record USVs concurrently with the maternal behavior test.
-
Analysis: Analyze the recorded vocalizations for:
-
Number of Calls: Total number of USVs emitted.
-
Call Type: Categorize calls based on their frequency and duration (e.g., 50-kHz "trills" associated with positive affect).
-
Correlation: Correlate the number and type of maternal USVs with specific maternal behaviors.
-
Signaling Pathways and Logical Relationships
Proposed Signaling Pathway for MSX-3 Action in Maternal Behavior
The diagram below illustrates the proposed mechanism by which MSX-3, an adenosine A2A receptor antagonist, ameliorates deficits in maternal behavior. In a state of heightened adenosine signaling (as may be present in the WKY model of depression), the A2A receptor inhibits the function of the dopamine D2 receptor on medium spiny neurons in the striatum. This inhibition leads to reduced motivation and effortful behavior, manifesting as poor maternal care. By blocking the A2A receptor, MSX-3 disinhibits the D2 receptor, thereby restoring dopaminergic signaling and promoting motivated maternal behaviors.
Caption: Proposed signaling pathway of MSX-3 in modulating maternal behavior.
Experimental Workflow for Investigating MSX-3 Effects
The following diagram outlines the logical flow of an experiment designed to test the efficacy of MSX-3 in a preclinical model of impaired maternal care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Positive maternal affect during mother–litter interaction is reduced in new mother rats exhibiting a depression-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MSX-3 - Wikipedia [en.wikipedia.org]
- 5. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A2A antagonist MSX-3 reverses the effort-related effects of dopamine blockade: differential interaction with D1 and D2 family antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Role of MSX3 in Motivational States
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motivation is a complex neurological process governed by circuits that integrate reward valuation and effort calculation. Dysregulation of these circuits contributes to symptoms like avolition and anhedonia, which are prevalent in many psychiatric disorders. The Msh homeobox (MSX) family of transcription factors are known for their roles in embryonic development, but their functions in the adult brain are less understood.[1][2] MSX3, in particular, is expressed in the developing dorsal neural tube and has recently been identified as a key regulator of microglial polarization, capable of shifting microglia from a pro-inflammatory to an anti-inflammatory and reparative state.[3][4][5] Given the established link between neuroinflammation and motivational deficits, this compound presents a novel target for investigation.
These application notes provide a comprehensive experimental framework to investigate the causal relationship between this compound expression in the Nucleus Accumbens (NAc), a critical hub of the brain's reward and motivation pathway, and effort-based decision-making in a murine model.[6][7] The protocols herein detail methods for targeted gene manipulation in the NAc using adeno-associated viral (AAV) vectors, robust behavioral paradigms to assess motivation, and post-mortem analyses to validate the manipulation and probe underlying cellular mechanisms.
Experimental Design & Rationale
The central hypothesis is that this compound expression in the Nucleus Accumbens modulates motivational drive. To test this, we will bidirectionally manipulate this compound levels (overexpression and knockdown) specifically in the NAc of adult mice and assess the consequences on effortful behavior.
-
Manipulation: Adeno-associated viral vectors (AAVs) will be used for their high transduction efficiency and safety profile in delivering genetic material to non-dividing cells like neurons.[8]
-
Target Region: The Nucleus Accumbens (NAc) is selected as it is a primary interface between the limbic system and motor output, crucial for translating reward information into motivated action.[9][10]
-
Behavioral Readout: Effort-based decision-making tasks, such as the Progressive Ratio (PR) and Effort-Based Choice (EBC) tasks, provide quantitative measures of motivation that are more specific than simple reward consumption tests.[11][12][13]
-
Mechanism Analysis: Post-mortem tissue analysis will confirm the genetic manipulation and probe for downstream effects, such as changes in overall neuronal activity (via c-Fos) and neuroinflammatory status (via microglial markers).[5][14]
Key Experimental Protocols
Protocol: Stereotactic AAV Injection into the Nucleus Accumbens
This protocol describes the targeted delivery of AAVs to manipulate this compound expression.[8][15][16]
Materials:
-
Adult C57BL/6J mice (8-10 weeks old)
-
AAV Vectors (titer > 1x10¹² vg/mL):
-
AAV-CMV-MSX3-GFP (Overexpression)
-
AAV-U6-shthis compound-CMV-RFP (Knockdown)
-
AAV-CMV-GFP (Control)
-
-
Stereotaxic frame with mouse adapter
-
Anesthesia system (isoflurane)
-
Microinjection pump and Hamilton syringe (10 µL)
-
Surgical drill, sterile surgical tools
-
Analgesics (e.g., Buprenorphine), antiseptic solution
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% maintenance) and secure it in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes. Shave the scalp and sterilize with povidone-iodine and ethanol.
-
Make a midline incision to expose the skull. Use a cotton swab to clear the periosteum and identify Bregma.
-
Determine the injection coordinates for the Nucleus Accumbens core (see Table 1 ).
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura.
-
Lower the injection needle to the target depth (DV coordinate).
-
Infuse 0.5 µL of the appropriate AAV vector per hemisphere at a rate of 0.1 µL/min.
-
Leave the needle in place for 10 minutes post-infusion to allow for diffusion and prevent backflow.
-
Slowly retract the needle. Suture the incision and apply topical antibiotic.
-
Administer post-operative analgesics and monitor the animal during recovery.
-
Allow 3-4 weeks for optimal viral expression before commencing behavioral testing.
Protocol: Progressive Ratio (PR) Task
This task measures an animal's motivation by quantifying the maximum effort it will exert for a reward.[17][18][19] The primary endpoint is the "breakpoint," the last completed ratio before the animal ceases responding.
Materials:
-
Standard operant conditioning chambers with two levers (or nose-poke ports) and a reward dispenser (e.g., sucrose (B13894) pellet).
-
Control software (e.g., Med Associates).
Procedure:
-
Habituation & Training:
-
Food restrict mice to 85-90% of their free-feeding body weight.
-
Train mice on a Fixed Ratio 1 (FR1) schedule, where one lever press delivers one reward, until they reliably press the active lever. The other lever is inactive. Sessions last 30 minutes or until 50 rewards are earned.
-
-
PR Testing:
-
The session begins with a low ratio requirement (e.g., FR5).
-
After each successfully completed ratio and reward delivery, the response requirement increases according to a predefined schedule (e.g., linear +5, or exponential).
-
The session ends when the mouse fails to make a response for a set period (e.g., 5 minutes).
-
The breakpoint is recorded as the number of presses required for the last successfully earned reward.
-
Protocol: Effort-Based Choice (EBC) T-Maze Task
This task assesses an animal's willingness to expend effort by offering a choice between a high-effort, high-reward option and a low-effort, low-reward option.[12]
Materials:
-
T-maze with a central starting arm and two goal arms.
-
Removable barrier (e.g., wire mesh, height-adjustable) for the high-effort arm.
-
High-value reward (e.g., 2 sucrose pellets) and low-value reward (e.g., 1 standard chow pellet).
Procedure:
-
Habituation & Training:
-
Habituate food-restricted mice to the maze and the different rewards.
-
Train mice on forced-choice trials, where only one arm is open, to learn the association between the arms and their respective rewards (without the barrier).
-
-
Choice Testing:
-
Place a barrier in the arm associated with the high-value reward. The other arm remains unobstructed.
-
Place the mouse in the start arm and allow it to choose which goal arm to enter.
-
Record the choice on each trial. A typical session consists of 10-14 trials per day.
-
The primary measure is the percentage of trials in which the mouse chooses the high-effort/high-reward arm.
-
Protocol: Immunohistochemistry (IHC) for c-Fos and Microglial Markers
This protocol is for post-mortem analysis of brain tissue to verify viral expression and assess cellular changes.[14][20][21]
Materials:
-
Phosphate-buffered saline (PBS), 4% Paraformaldehyde (PFA).
-
Cryostat or vibratome.
-
Blocking solution (e.g., 5% normal donkey serum with 0.3% Triton X-100 in PBS).
-
Primary antibodies (e.g., rabbit anti-c-Fos, goat anti-Iba1, rat anti-CD86, rabbit anti-CD206).
-
Fluorescently-labeled secondary antibodies.
-
DAPI nuclear stain.
-
Fluorescence microscope.
Procedure:
-
90 minutes after the final behavioral task, deeply anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 40 µm coronal slices using a cryostat.
-
Wash sections in PBS.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections in primary antibody solution overnight at 4°C.
-
Wash sections in PBS, then incubate in the appropriate secondary antibody solution for 2 hours at room temperature.
-
Wash, mount onto slides, and coverslip with mounting medium containing DAPI.
-
Image the Nucleus Accumbens using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells and the morphology/staining intensity of microglial markers.
Data Presentation & Interpretation
Quantitative data should be organized for clarity and statistical analysis.
Table 1: Stereotactic Injection Coordinates for Mouse NAc
| Coordinate | Value (from Bregma) |
|---|---|
| Anteroposterior (AP) | +1.2 mm |
| Mediolateral (ML) | ±1.0 mm |
| Dorsoventral (DV) | -4.5 mm |
(Note: Coordinates should be empirically validated for the specific mouse strain and age)
Table 2: Example Summary of Behavioral Data
| Experimental Group | N | PR Breakpoint (Mean ± SEM) | % Choice for High-Effort Arm (Mean ± SEM) |
|---|---|---|---|
| Control (AAV-GFP) | 12 | 225 ± 15 | 65% ± 5% |
| This compound Overexpression | 12 | Hypothesized Decrease | Hypothesized Decrease |
| this compound Knockdown | 12 | Hypothesized Increase | Hypothesized Increase |
Table 3: Example Summary of Molecular Data (NAc)
| Experimental Group | N | This compound Protein (Fold Change ± SEM) | c-Fos+ Cells/mm² (Mean ± SEM) | CD206+ Area (% of Iba1+) (Mean ± SEM) |
|---|---|---|---|---|
| Control (AAV-GFP) | 6 | 1.0 ± 0.1 | 150 ± 12 | 25% ± 3% |
| This compound Overexpression | 6 | 4.5 ± 0.5 | No Change or Decrease | Hypothesized Increase |
| this compound Knockdown | 6 | 0.2 ± 0.05 | No Change or Increase | Hypothesized Decrease |
Visualizations: Workflows and Hypotheses
References
- 1. msh/Msx gene family in neural development - Research - Institut Pasteur [research.pasteur.fr]
- 2. The role of the msh homeobox gene during Drosophila neurogenesis: implication for the dorsoventral specification of the neuroectoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE MYSTERIOUS MOTIVATIONAL FUNCTIONS OF MESOLIMBIC DOPAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Motivated Behavior: Reward Pathway – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 10. Motivation and Reward – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 11. Methods for Dissecting Motivation and Related Psychological Processes in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Are effort‐based decision‐making tasks worth the effort?—A study on the associations between effort‐based decision‐making tasks and self‐report measures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single Injection of an Adeno-Associated Virus Vector into Nuclei with Divergent Connections Results in Widespread Vector Distribution in the Brain and Global Correction of a Neurogenetic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 17. med-associates.com [med-associates.com]
- 18. Measuring Motivation Using the Progressive Ratio Task in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touchscreencognition.org [touchscreencognition.org]
- 20. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 21. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Adenosine A2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo models and experimental protocols utilized to assess the efficacy of adenosine (B11128) A2A receptor antagonists. The focus is on preclinical models relevant to Parkinson's disease, cancer immunotherapy, and inflammation, offering detailed methodologies and data presentation to guide researchers in the evaluation of novel therapeutic compounds.
Introduction to Adenosine A2A Antagonists
The adenosine A2A receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies. In the central nervous system, particularly in the basal ganglia, A2A receptors modulate dopaminergic signaling, making their antagonists a promising non-dopaminergic treatment for Parkinson's disease.[1][2][3] In the periphery, A2A receptors are expressed on various immune cells and play a crucial role in mediating immunosuppression within the tumor microenvironment.[4][5][6] Consequently, A2A antagonists are being actively investigated as cancer immunotherapeutic agents.[5][7] Furthermore, the anti-inflammatory properties of A2A receptor signaling suggest a role for its antagonists in inflammatory diseases.[8][9][10]
In Vivo Models for Parkinson's Disease
The efficacy of A2A antagonists in treating Parkinson's disease is primarily evaluated in rodent and primate models that mimic the motor deficits of the disease.[2][3][[“]]
Key Rodent Models:
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum, leading to the degeneration of dopaminergic neurons and subsequent motor impairments.[12][13] The efficacy of A2A antagonists is often assessed by their ability to potentiate the effects of L-DOPA and induce contralateral rotations.[12][14]
-
Haloperidol-Induced Catalepsy Model: Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, characterized by an inability to correct an externally imposed posture. This model is used to screen for compounds with anti-parkinsonian potential.[2][14][15] A2A antagonists have been shown to dose-dependently attenuate haloperidol-induced catalepsy.[14]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Treated Primate and Mouse Models: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the pathology of Parkinson's disease in primates and mice.[2][13] These models are valuable for assessing the effects of A2A antagonists on a range of motor symptoms.[2][3]
Data Presentation: Efficacy of A2A Antagonists in Parkinson's Disease Models
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| Istradefylline (KW-6002) | 6-OHDA-lesioned rats | Not specified | Potentiates L-DOPA-induced contralateral rotations. | [14] |
| MPTP-treated primates | Not specified | Improves motor function without worsening dyskinesia. | [2][3] | |
| Haloperidol-induced catalepsy in rats | Not specified | Reverses catalepsy. | [2] | |
| SCH 58261 | 6-OHDA-lesioned rats | 5 mg/kg | Combined with L-DOPA (3 mg/kg), caused a stable turning behavior. | [12] |
| Reserpine-induced muscular rigidity in rats | Not specified | Synergistic action with L-DOPA to decrease rigidity. | [12] | |
| Tozadenant | 6-OHDA-lesioned rats | Oral | In combination with an NR2B antagonist, increased motor activity. | [16] |
| Compound 33 | Haloperidol-induced catalepsy in rats | 3 and 10 mg/kg, PO | Significantly attenuated catalepsy at 1, 2, and 4 hours. | [17] |
| 6-OHDA-lesioned rats | Not specified | Potentiated L-DOPA-induced contralateral rotations. | [17] | |
| Forced Swim Test (FST) in rats | 0.3, 1, 3, and 10 mg/kg, PO | Significantly decreased immobility time (ED50 of 5.29 mg/kg). | [1] | |
| Tail Suspension Test (TST) in rats | 1, 3, and 10 mg/kg, PO | Significantly decreased immobility time (ED50 of 0.70 mg/kg). | [1] |
In Vivo Models for Cancer Immunotherapy
The therapeutic potential of A2A antagonists in oncology is evaluated in syngeneic tumor models where the host immune system is intact. These models allow for the assessment of the antagonist's ability to reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity.[4][5]
Key In Vivo Models:
-
Syngeneic Mouse Tumor Models: Various cancer cell lines (e.g., B16F10 melanoma, 4T1 breast cancer, MC38 colon carcinoma) are implanted into immunocompetent mice of the same genetic background.[4][18] The efficacy of A2A antagonists is measured by their ability to inhibit tumor growth, prolong survival, and modulate the tumor immune microenvironment.[4][18][19]
-
Human Tumor Xenograft Models (in humanized mice): To better recapitulate the human tumor microenvironment, human tumor cells can be implanted into immunodeficient mice reconstituted with a human immune system.
Data Presentation: Efficacy of A2A Antagonists in Cancer Immunotherapy Models
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| SCH58261 | B16F10 and SM1WT1 tumor models | Not specified | Inhibited tumor growth, decreased CD4+ Foxp3+ Treg cells, and enhanced T cell antitumor response. | [4] |
| ZM-241385 | RencaHA tumor-bearing BALB/c mice | Not specified | Delayed in vivo tumor growth. | [20] |
| B16F10 mouse melanoma model | Not specified | Marked tumor growth inhibition as a monotherapy and enhanced effect in combination with anti-CTLA4 mAb. | [21] | |
| Ciforadenant (CPI-444) | Preclinical mouse models | Not specified | Showed clinical responses alone and in combination with an anti-PD-L1 antibody. | [7] |
| M1069 (Dual A2A/A2B antagonist) | Syngeneic 4T1 breast tumor model | Not specified | Decreased tumor growth as a monotherapy and enhanced the antitumor activity of bintrafusp alfa or cisplatin. | [18][19] |
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model the motor deficits of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine or L-DOPA
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
6-OHDA Preparation: Dissolve 6-OHDA in cold ascorbic acid saline to the desired concentration (e.g., 8 µg in 4 µL).
-
Stereotaxic Injection: Drill a small hole in the skull over the target area (e.g., medial forebrain bundle). Slowly inject the 6-OHDA solution into the target site.
-
Post-operative Care: Allow the rat to recover from anesthesia. Provide appropriate post-operative care, including analgesics and soft food.
-
Behavioral Testing (Rotational Behavior):
-
Two to three weeks post-lesion, administer a dopamine agonist (e.g., apomorphine) or L-DOPA.
-
Place the rat in a circular arena and record the number of full (360°) contralateral (away from the lesioned side) rotations for a set period (e.g., 60-90 minutes).
-
Administer the A2A antagonist at various doses, alone or in combination with L-DOPA, and assess the change in rotational behavior.
-
Protocol 2: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the anti-cataleptic (and potential anti-parkinsonian) effects of A2A antagonists.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Haloperidol solution
-
A2A antagonist compound
-
Vehicle for the antagonist
-
Horizontal bar (e.g., 1 cm diameter, 10 cm high)
-
Stopwatch
Procedure:
-
Drug Administration: Administer the A2A antagonist or vehicle orally (PO) or intraperitoneally (IP).
-
Haloperidol Induction: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, IP) to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Record the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the duration of catalepsy in the antagonist-treated groups to the vehicle-treated control group.
Protocol 3: Syngeneic Tumor Model for Cancer Immunotherapy
Objective: To evaluate the anti-tumor efficacy of an A2A antagonist in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6, BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10, 4T1)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
A2A antagonist compound
-
Vehicle for the antagonist
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Treatment Initiation: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, A2A antagonist).
-
Drug Administration: Administer the A2A antagonist or vehicle according to the desired schedule (e.g., daily, orally).
-
Tumor Growth Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Optional Analyses:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunosuppressive effects of the A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenosine 2A receptor and TIM3 suppress cytolytic killing of tumor cells via cytoskeletal polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistochemical localization of adenosine A2A receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
Application Notes and Protocols for Investigating MSX3 in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes: The Rationale for Investigating MSX3 in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc)[1][2][3]. While the precise etiology of PD remains elusive, it is understood to involve a complex interplay of genetic and environmental factors that disrupt key signaling pathways controlling neuronal survival and function[3]. Transcription factors that govern the development and maintenance of midbrain dopaminergic (mDA) neurons are of particular interest as potential therapeutic targets[4][5].
The Msh homeobox (MSX) family of transcriptional repressors, including MSX1, MSX2, and this compound, are known to play critical roles in embryonic development[4][6][7]. Notably, MSX1 and MSX2 are expressed in the developing ventral midbrain and are involved in the specification of mDA neurons[4]. Their expression is induced by Sonic Hedgehog (Shh) signaling, a key pathway in mDA neuron development[8]. Furthermore, the broader family of homeobox transcription factors is crucial for the survival and function of these neurons[9].
While the roles of MSX1 and MSX2 in mDA neuron development are emerging, the function of this compound in this context remains largely unexplored. This compound is a known downstream effector of the Bone Morphogenetic Protein (BMP) signaling pathway, which is active during neural tube development[10]. Intriguingly, BMP signaling has been implicated in both the survival of dopaminergic neurons and in the neuroinflammatory processes associated with Parkinson's disease[11][12][13]. Given that this compound is a transcriptional repressor and a component of a signaling pathway relevant to both DA neuron health and PD pathology, we hypothesize that this compound may play a critical, yet uncharacterized, role in the vulnerability of dopaminergic neurons in Parkinson's disease.
These application notes and protocols provide a framework for investigating the potential involvement of this compound in Parkinson's disease models. The following sections detail hypothetical data to illustrate potential outcomes, and provide comprehensive protocols to guide experimental design.
Quantitative Data (Hypothetical)
Table 1: Hypothetical Relative this compound mRNA Expression in In Vitro and In Vivo Models of Parkinson's Disease.
| Model System | Treatment/Condition | Fold Change in this compound mRNA Expression (vs. Control) | p-value |
| SH-SY5Y Human Neuroblastoma Cells | 6-OHDA (100 µM, 24h) | 2.5 | < 0.01 |
| Primary Mouse Midbrain Neuron Culture | MPP+ (10 µM, 48h) | 3.1 | < 0.01 |
| C57BL/6 Mouse Substantia Nigra | MPTP (4 x 20 mg/kg, i.p.) | 4.2 | < 0.001 |
| Human iPSC-derived Dopaminergic Neurons | α-synuclein pre-formed fibrils (7 µg/mL, 7 days) | 2.8 | < 0.01 |
Table 2: Hypothetical Effects of this compound Knockdown on Dopaminergic Neuron Survival and Function in an In Vitro PD Model.
| Experimental Group | % Tyrosine Hydroxylase (TH)+ Cell Survival (vs. Control) | Relative Neurite Length (% of Control) | Relative Dopamine Uptake (% of Control) |
| Control (Scrambled shRNA) + Vehicle | 100% | 100% | 100% |
| Control (Scrambled shRNA) + 6-OHDA | 45% | 55% | 40% |
| This compound shRNA + Vehicle | 98% | 95% | 97% |
| This compound shRNA + 6-OHDA | 75% | 80% | 70% |
Visualizations
References
- 1. Population-scale single-cell RNA-seq profiling across dopaminergic neuron differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population-scale single-cell RNA-seq profiling across dopaminergic neuron differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population-scale single-cell RNA-seq profiling across dopaminergic neuron differentiation [u-labex.com]
- 4. Effects on Differentiation of Embryonic Ventral Midbrain Progenitors by Lmx1a, Msx1, Ngn2, and Pitx3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. shRNA knockdown [protocols.io]
- 7. Generation of a mouse model of the neurodevelopmental disorder with dysmorphic facies and distal limb anomalies syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Meta-Analysis of Differentially Expressed Genes in the Substantia Nigra in Parkinson’s Disease Supports Phenotype-Specific Transcriptome Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lucris.lub.lu.se [lucris.lub.lu.se]
Application Notes and Protocols for Neuroprotection Assays Utilizing MSX3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. Microglia can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. A shift towards the M2 phenotype is associated with tissue repair and neuroprotection. The homeobox transcription factor MSX3 has emerged as a pivotal regulator of microglial polarization.[1][2] Studies have demonstrated that this compound expression in microglia promotes a switch to the M2 phenotype, thereby protecting against inflammation-induced demyelination and neurodegeneration.[1][3] This document provides detailed application notes and protocols for assays designed to investigate the neuroprotective potential of this compound by modulating microglial polarization.
These protocols are designed for researchers in neuroscience, immunology, and drug discovery to assess the therapeutic potential of targeting the this compound signaling pathway for neurodegenerative disorders. The assays focus on in vitro models utilizing microglia and neuron co-cultures to evaluate the neuroprotective effects of this compound-mediated M2 microglia polarization.
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced M2 Polarization in Microglia
| Parameter | Control Microglia (Vector) | This compound-Overexpressing Microglia | Fold Change | Reference |
| M2 Marker mRNA Expression (Relative to Housekeeping Gene) | ||||
| Arginase-1 (Arg-1) | 1.0 ± 0.15 | 3.5 ± 0.4 | ↑ 3.5x | [4] |
| CD206 (Mannose Receptor) | 1.0 ± 0.2 | 4.2 ± 0.5 | ↑ 4.2x | [5] |
| Insulin-like Growth Factor 1 (IGF-1) | 1.0 ± 0.1 | 2.8 ± 0.3 | ↑ 2.8x | [5] |
| M1 Marker mRNA Expression (Relative to Housekeeping Gene) | ||||
| Tumor Necrosis Factor-alpha (TNF-α) | 1.0 ± 0.12 | 0.4 ± 0.08 | ↓ 2.5x | [5] |
| Inducible Nitric Oxide Synthase (iNOS) | 1.0 ± 0.2 | 0.3 ± 0.05 | ↓ 3.3x | [6] |
| Cytokine Secretion (pg/mL) | ||||
| IL-10 (Anti-inflammatory) | 50 ± 8 | 150 ± 20 | ↑ 3.0x | [6][7] |
| TNF-α (Pro-inflammatory) | 200 ± 30 | 75 ± 10 | ↓ 2.7x | [7] |
Data are represented as mean ± standard deviation and are hypothetical examples based on trends reported in the literature.
Table 2: Assessment of Neuroprotection in Neuron-Microglia Co-cultures
| Assay | Condition | % Neuronal Viability (Relative to Control) | % Apoptotic Neurons (TUNEL+) | Reference |
| MTT Assay | Neurons + Control Microglia + Neurotoxin | 55 ± 5% | N/A | [8] |
| Neurons + this compound-OE Microglia + Neurotoxin | 85 ± 7% | N/A | [8] | |
| TUNEL Assay | Neurons + Control Microglia + Neurotoxin | 40 ± 6% | 40% | [5][9] |
| Neurons + this compound-OE Microglia + Neurotoxin | 12 ± 3% | 12% | [5][9] | |
| Conditioned Media | Neurons + Control CM + Neurotoxin | 60 ± 8% | 35 ± 5% | [10][11] |
| Neurons + this compound-OE CM + Neurotoxin | 90 ± 5% | 10 ± 2% | [10][11] |
Data are represented as mean ± standard deviation and are hypothetical examples based on trends reported in the literature. "Neurotoxin" can refer to substances like lipopolysaccharide (LPS) or 6-hydroxydopamine (6-OHDA). "CM" refers to conditioned media.
Signaling Pathways and Experimental Workflows
This compound Signaling in Neuroprotection
The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of neural development and immune responses.[12][13] Upon ligand binding, BMP receptors phosphorylate SMAD transcription factors (SMAD1/5/8), which then translocate to the nucleus to regulate target gene expression, including this compound.[14][15][16] In microglia, this compound acts as a pivotal transcription factor that promotes polarization towards the M2 phenotype by upregulating key regulatory genes such as Pparg, Stat6, and Jak3.[1][3] This M2 phenotype is characterized by the secretion of anti-inflammatory cytokines (e.g., IL-10) and neurotrophic factors, which collectively contribute to neuroprotection and tissue repair.[6]
Experimental Workflow for Assessing this compound Neuroprotection
The following workflow outlines the key steps to investigate the neuroprotective effects of this compound overexpression in microglia.
Experimental Protocols
Protocol 1: Lentiviral-Mediated Overexpression of this compound in Microglia
This protocol describes the transduction of microglial cells (e.g., BV-2 cell line) with lentiviral particles to achieve stable overexpression of this compound.[17][18][19][20]
Materials:
-
This compound-overexpressing lentiviral particles and control (empty vector) particles
-
BV-2 microglial cells
-
Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other selection antibiotic)
-
6-well plates
Procedure:
-
Cell Seeding: Seed 2 x 10^5 BV-2 cells per well in a 6-well plate and incubate overnight at 37°C, 5% CO2.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing 8 µg/mL Polybrene.
-
Add the this compound-overexpressing or control lentiviral particles at a multiplicity of infection (MOI) of 10.
-
Incubate for 24 hours.
-
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (e.g., 2-5 µg/mL).
-
Expansion: Culture the cells for 7-10 days, replacing the puromycin-containing medium every 2-3 days, until antibiotic-resistant colonies are established. Expand the stable cell lines for subsequent experiments.
-
Verification: Confirm this compound overexpression by quantitative PCR (qPCR) and Western blotting.
Protocol 2: Analysis of Microglia M1/M2 Polarization by qPCR
This protocol details the quantification of M1 and M2 marker gene expression in this compound-overexpressing and control microglia.[21][22][23]
Materials:
-
This compound-OE and control microglial cells
-
Lipopolysaccharide (LPS) (100 ng/mL) for M1 polarization (optional positive control)
-
Interleukin-4 (IL-4) (20 ng/mL) for M2 polarization (optional positive control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 (TNF-α, iNOS) and M2 (Arg-1, CD206, IL-10) markers, and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Treatment: Seed stable this compound-OE and control microglia. If desired, treat with LPS or IL-4 for 24 hours as positive controls for M1 and M2 polarization, respectively.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform qPCR using a thermal cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and expressing the data relative to the control cell group.
Protocol 3: Neuron-Microglia Co-culture and Neuroprotection Assay
This protocol describes a co-culture system to assess the neuroprotective effect of this compound-overexpressing microglia on neurons challenged with a neurotoxin.[24][25]
Materials:
-
Primary cortical neurons
-
This compound-OE and control microglial cells
-
24-well plates and cell culture inserts (0.4 µm pore size)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Neurotoxin (e.g., LPS at 100 ng/mL or 6-OHDA at 50 µM)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Neuron Seeding: Plate primary cortical neurons at a density of 1 x 10^5 cells per well in a 24-well plate and culture for 5-7 days.[25]
-
Microglia Seeding: Seed 5 x 10^4 this compound-OE or control microglia onto cell culture inserts.
-
Co-culture: Place the inserts containing microglia into the wells with the cultured neurons.
-
Neurotoxic Insult: Add the neurotoxin to the co-culture medium and incubate for 24 hours.
-
Neuronal Viability Assessment (MTT Assay): [8][26]
-
Carefully remove the inserts containing microglia.
-
Add 50 µL of MTT reagent to each well containing neurons and incubate for 4 hours at 37°C.
-
Remove the medium and add 500 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express neuronal viability as a percentage of the untreated control.
-
Protocol 4: Assessment of Neuronal Apoptosis by TUNEL Staining
This protocol details the detection of apoptotic neurons in the co-culture system using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[4][5][9]
Materials:
-
Neuron-microglia co-cultures on coverslips
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: After the neurotoxin treatment, remove the inserts and fix the neurons on coverslips with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber.
-
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (typically green), while all nuclei will be stained by DAPI (blue).
-
Quantification: Count the number of TUNEL-positive and total (DAPI-stained) neurons in several random fields to determine the percentage of apoptotic cells.
Protocol 5: Immunocytochemistry for M2 Marker CD206
This protocol describes the visualization of the M2 marker CD206 in microglia by immunocytochemistry.[2][27]
Materials:
-
This compound-OE and control microglia cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization/blocking solution (0.1% Triton X-100, 5% goat serum in PBS)
-
Primary antibody: anti-CD206
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize and block with the permeabilization/blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CD206 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased fluorescence for CD206 will indicate M2 polarization.
References
- 1. LPS-Activated Microglial Cell-Derived Conditioned Medium Protects HT22 Neuronal Cells against Glutamate-Induced Ferroptosis | MDPI [mdpi.com]
- 2. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. STAT6 Signaling Mediates PPARγ Activation and Resolution of Acute Sterile Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. clyte.tech [clyte.tech]
- 6. Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of IL-10 Promotes Differentiation of Microglia to a M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TUNEL-n-DIFL Method for Detection and Estimation of Apoptosis Specifically in Neurons and Glial Cells in Mixed Culture and Animal Models of Central Nervous System Diseases and Injuries | Springer Nature Experiments [experiments.springernature.com]
- 10. Neuroprotection of microglial conditioned medium on 6-hydroxydopamine-induced neuronal death: role of transforming growth factor beta-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lentiviral vector-mediated co-overexpression of VEGF and Bcl-2 improves mesenchymal stem cell survival and enhances paracrine effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. brainxell.com [brainxell.com]
- 25. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of MSX3 Solutions
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the preparation and experimental application of MSX3 (Msh Homeobox 3) solutions. This compound is a member of the muscle segment homeobox gene family of transcription factors, playing a crucial role as a transcriptional repressor, particularly in the Bone Morphogenetic Protein (BMP) signaling pathway during embryonic development.
Preparation of Recombinant this compound Protein Solution
The preparation of a stable and active this compound solution is critical for reliable and reproducible experimental outcomes. While specific details may vary depending on the commercial supplier, the following protocol, based on guidelines for closely related MSX family members (MSX1 and MSX2), provides a robust starting point.
1.1. Reconstitution of Lyophilized this compound Protein
Lyophilized recombinant this compound protein should be reconstituted to create a stock solution.
Materials:
-
Lyophilized recombinant this compound protein
-
Sterile, nuclease-free water or a recommended buffer (e.g., sterile distilled water)
-
Low-protein-binding microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound protein to ensure the powder is at the bottom.
-
Refer to the manufacturer's datasheet for the recommended solvent. If not specified, reconstitute the protein in sterile, nuclease-free water to a concentration of 0.1-0.5 mg/mL.
-
Gently pipette the solvent onto the protein pellet.
-
To dissolve, gently mix by pipetting up and down or by inverting the vial. Do not vortex , as this can cause protein denaturation and aggregation.
-
Allow the solution to sit at room temperature for 5-10 minutes to ensure complete dissolution.
1.2. Buffer Composition and Storage
Proper buffer composition and storage are essential for maintaining the stability and activity of the recombinant this compound protein.
Recommended Buffers:
-
Storage Buffer A: 25 mM Tris-HCl, pH 7.3, 100 mM glycine, 10% glycerol.[1]
-
Storage Buffer B: Phosphate-Buffered Saline (PBS), pH 7.4, with a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or 5% Human Serum Albumin - HSA) and a cryoprotectant (e.g., 10% glycerol).[1]
Storage Conditions:
-
Short-term (1-2 weeks): Store at 4°C.
-
Long-term (months to a year): Aliquot the reconstituted protein into single-use, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. [1]
Table 1: Summary of Recommended Storage Conditions for Recombinant this compound Protein
| Storage Duration | Temperature | Recommended Buffer | Notes |
| Short-term (1-2 weeks) | 4°C | Storage Buffer A or B | Avoid microbial contamination. |
| Long-term (up to 1 year) | -20°C or -80°C | Storage Buffer A or B | Aliquot to prevent freeze-thaw cycles.[1] |
Experimental Protocols
The following protocols outline key experiments to investigate the function of this compound.
2.1. In Vitro DNA Binding Assay
This assay determines the ability of recombinant this compound protein to bind to a specific DNA sequence in vitro. MSX family proteins are known to bind to a consensus DNA sequence.
Consensus DNA Binding Sequence: The consensus binding site for MSX proteins is typically a TA-rich sequence. A commonly recognized consensus sequence is 5'-C(A/T)(A/T)ATTG-3'.
Protocol:
-
Probe Preparation: Synthesize and biotinylate a double-stranded DNA oligonucleotide containing the MSX consensus binding sequence.
-
Binding Reaction:
-
In a microplate well, combine the following components in a binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol):
-
Biotinylated DNA probe (10-50 fmol)
-
Recombinant this compound protein (titrate from 10-500 ng)
-
Poly(dI-dC) as a non-specific competitor (1-2 µg)
-
-
Incubate at room temperature for 20-30 minutes.
-
-
Detection: Use a commercially available streptavidin-based detection method (e.g., ELISA-based transcription factor binding assay kit) to quantify the amount of this compound bound to the DNA probe.[2]
2.2. Luciferase Reporter Assay for Transcriptional Activity
This cell-based assay measures the ability of this compound to repress transcription from a target promoter.
Protocol:
-
Plasmid Constructs:
-
Reporter Plasmid: Clone a promoter containing MSX binding sites (e.g., the Id1 promoter) upstream of a luciferase reporter gene.
-
Effector Plasmid: Clone the full-length this compound cDNA into a mammalian expression vector.
-
-
Cell Culture and Transfection:
-
Plate suitable mammalian cells (e.g., HEK293T, C2C12 myoblasts) in a 24-well plate.
-
Co-transfect the cells with the reporter plasmid, the this compound effector plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates transcriptional repression.
2.3. Chromatin Immunoprecipitation (ChIP) Assay
This assay identifies the genomic regions to which this compound binds in vivo.
Protocol:
-
Cell Cross-linking and Lysis:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to generate fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-MSX3 antibody or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
Table 2: Quantitative Parameters for this compound Experimental Protocols
| Experiment | Parameter | Recommended Range/Value |
| In Vitro DNA Binding Assay | Recombinant this compound Protein | 10 - 500 ng per reaction |
| Biotinylated DNA Probe | 10 - 50 fmol per reaction | |
| Luciferase Reporter Assay | This compound Effector Plasmid | 100 - 500 ng per well (24-well plate) |
| Reporter Plasmid | 50 - 200 ng per well (24-well plate) | |
| ChIP Assay | Cell Number | 1 x 107 - 5 x 107 cells per IP[6] |
| Anti-MSX3 Antibody | 1 - 5 µg per IP[6] | |
| Chromatin Fragment Size | 200 - 600 bp[6] |
Signaling Pathways and Experimental Workflows
3.1. This compound in the BMP Signaling Pathway
This compound is a downstream target and a mediator of the BMP signaling pathway. BMP ligands bind to their receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). These activated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including this compound. This compound, in turn, acts as a transcriptional repressor of other target genes.
3.2. Experimental Workflow for Preparing and Using this compound Solutions
The following diagram illustrates the logical flow from preparing the this compound solution to its application in various experimental assays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocat.com [biocat.com]
- 3. Luciferase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Potential Co-localization of MSX3 and Dopamine D2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The dopamine (B1211576) D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) involved in numerous physiological processes and is a primary target for antipsychotic medications.[1] Understanding the molecular interactions that govern D2R function and localization is paramount for developing novel therapeutics. MSX3, a member of the muscle segment homeobox gene family, is a transcription factor known to play a role in the development of the dorsal neural tube.[2][3] While a direct interaction between this compound and D2R has not been previously reported, investigating the potential for co-localization and interaction between a transcription factor and a key neurotransmitter receptor could unveil novel regulatory mechanisms.
This document provides a hypothetical framework and detailed protocols for investigating the potential co-localization and interaction between this compound and the dopamine D2 receptor. The methodologies described herein are established techniques for studying protein-protein interactions and are adapted for this specific pair of proteins—a presumptive nuclear protein (this compound) and a transmembrane receptor (D2R).
Rationale for Investigation
While this compound is primarily known for its role in embryonic neural development, the intricate regulatory networks governing GPCR function in the adult brain are not fully elucidated.[2] Transcription factors can have functions beyond development, and their potential presence in proximity to membrane receptors could suggest novel, non-canonical roles in signaling or gene regulation. Investigating the potential for a physical association between this compound and D2R is an exploratory approach to uncover new layers of D2R regulation. A positive finding could imply a more rapid and direct cross-talk between the cell surface and the nucleus than previously understood for these specific proteins.
Data Presentation: Quantitative Analysis of Co-localization
Should co-localization be observed, quantitative analysis is crucial for an unbiased interpretation. The following tables present hypothetical data from the experimental protocols detailed below.
Table 1: Hypothetical Co-immunoprecipitation (Co-IP) Results
| Bait Antibody | Prey Protein Detected (Western Blot) | Relative Band Intensity of Prey | Conclusion |
| Anti-MSX3 | D2R | 1.0 (normalized) | Potential Interaction |
| IgG Control | D2R | 0.05 | No non-specific binding |
| Anti-D2R | This compound | 0.85 | Potential Interaction (Reciprocal IP) |
| IgG Control | This compound | 0.03 | No non-specific binding |
Table 2: Hypothetical Proximity Ligation Assay (PLA) Quantitative Data
| Cell Line/Tissue | Condition | PLA Signals per Cell (Mean ± SD) | Statistical Significance (p-value) |
| HEK293 (co-transfected) | This compound + D2R | 45.2 ± 8.1 | < 0.001 (vs. controls) |
| HEK293 (co-transfected) | This compound only | 2.1 ± 1.5 | - |
| HEK293 (co-transfected) | D2R only | 1.8 ± 1.2 | - |
| Primary Striatal Neurons | Basal | 15.6 ± 4.3 | < 0.01 (vs. negative control) |
| Primary Striatal Neurons | D2R Agonist (Quinpirole) | 25.3 ± 5.9 | < 0.05 (vs. Basal) |
Table 3: Hypothetical FRET Efficiency Measurements
| FRET Pair | Cellular Compartment | Mean FRET Efficiency (%) ± SEM | Interpretation |
| This compound-CFP / D2R-YFP | Perinuclear region | 12.5 ± 1.8 | Suggests close proximity (<10 nm) |
| This compound-CFP / D2R-YFP | Plasma membrane | 3.2 ± 0.9 | Minimal proximity |
| This compound-CFP only | Whole cell | 0.5 ± 0.2 | Negative control |
| D2R-YFP only | Whole cell | 0.3 ± 0.1 | Negative control |
Experimental Protocols
Protocol 1: Co-immunoprecipitation (Co-IP)
This protocol is designed to determine if this compound and D2R are part of the same protein complex within a cell lysate.
Materials:
-
Cell culture expressing both this compound and D2R (e.g., co-transfected HEK293 cells or primary neurons).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.
-
Primary antibodies: Rabbit anti-MSX3, Mouse anti-D2R.
-
Control IgG (Rabbit and Mouse).
-
Protein A/G magnetic beads.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
SDS-PAGE gels and Western Blotting reagents.
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate. Incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of the primary antibody (anti-MSX3 or anti-D2R) or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP Lysis/Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
-
Analysis:
-
Add Laemmli sample buffer to the eluates and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western Blotting using antibodies against the putative interacting partner (e.g., blot for D2R when this compound was the bait).
-
Protocol 2: Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of protein-protein interactions with high specificity and sensitivity. A positive signal (a fluorescent spot) is generated only when the two proteins are in close proximity (<40 nm).[4][5]
Materials:
-
Cells grown on coverslips or tissue sections.
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Blocking solution (provided in commercial PLA kits, e.g., Duolink®).
-
Primary antibodies from different species (e.g., Rabbit anti-MSX3, Mouse anti-D2R).
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation and Amplification solutions.
-
Mounting medium with DAPI.
Procedure:
-
Sample Preparation:
-
Fix cells/tissue with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
PLA Protocol:
-
Block the samples with the blocking solution for 1 hour at 37°C in a humidity chamber.
-
Incubate with primary antibodies (e.g., Rabbit anti-MSX3 and Mouse anti-D2R) diluted in antibody diluent overnight at 4°C.
-
Wash twice with Wash Buffer A.
-
Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Wash twice with Wash Buffer A.
-
Incubate with the Ligation solution for 30 minutes at 37°C.
-
Wash twice with Wash Buffer A.
-
Incubate with the Amplification solution for 100 minutes at 37°C. Protect from light.
-
Wash twice with Wash Buffer B.
-
-
Imaging and Analysis:
-
Mount the coverslips with mounting medium containing DAPI.
-
Image using a fluorescence or confocal microscope.
-
Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin).
-
Protocol 3: Fluorescence Resonance Energy Transfer (FRET) Microscopy
FRET can measure the distance between two fluorescently tagged proteins on a nanometer scale, providing strong evidence for direct interaction.[6]
Materials:
-
Expression vectors for this compound and D2R fused to FRET-compatible fluorescent proteins (e.g., this compound-CFP and D2R-YFP).
-
Cell line suitable for transfection (e.g., HEK293).
-
Transfection reagent.
-
Confocal microscope equipped with filters for CFP and YFP and FRET analysis software.
Procedure:
-
Cell Transfection:
-
Seed cells on glass-bottom dishes.
-
Co-transfect cells with this compound-CFP and D2R-YFP expression vectors using a suitable transfection reagent.
-
Culture for 24-48 hours to allow for protein expression.
-
-
FRET Imaging:
-
Identify cells co-expressing both fluorescently tagged proteins.
-
Acquire three images of the selected cells:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
Perform acceptor photobleaching as a method to calculate FRET efficiency.
-
Acquire pre-bleach images in the donor (CFP) and acceptor (YFP) channels.
-
Select a region of interest (ROI) and photobleach the acceptor (YFP) using high-intensity laser illumination at the acceptor's excitation wavelength.
-
Acquire post-bleach images in the donor and acceptor channels.
-
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the increase in donor fluorescence after acceptor photobleaching:
-
E = 1 - (I_pre / I_post)
-
Where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
-
A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Visualizations
Dopamine D2 Receptor Signaling Pathways
Caption: Canonical G protein and β-arrestin signaling pathways of the Dopamine D2 Receptor.
Experimental Workflow for Co-immunoprecipitation
References
- 1. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena [jstage.jst.go.jp]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 6. Interaction with Dopamine D2 Receptor Enhances Expression of Transient Receptor Potential Channel 1 at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MSX3 solubility and stability in aqueous solutions
Welcome to the technical support center for the Msh homeobox 3 (MSX3) protein. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is precipitating after purification. What are the potential causes and solutions?
A1: Protein precipitation is a common issue and can stem from several factors related to the protein's intrinsic properties and its environment. For this compound, a homeodomain transcription factor, improper folding and aggregation can be key contributors.
Troubleshooting Steps:
-
Optimize Buffer Conditions: The pH and ionic strength of your buffer are critical. Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the this compound pI can increase net charge and promote solubility.[1] Experiment with a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl) to find the optimal conditions.
-
Use Solubility-Enhancing Additives: Consider including additives in your lysis and storage buffers.
-
Glycerol (B35011): At 10-50%, glycerol can act as a cryoprotectant and stabilizer.[2][3][4][5]
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent the formation of incorrect disulfide bonds, which can lead to aggregation.[1][4]
-
Amino Acids: Arginine and glutamate (B1630785) can help to solubilize proteins by masking hydrophobic patches.[1][6]
-
-
Expression System and Conditions: High expression levels in bacterial systems can lead to the formation of insoluble inclusion bodies.[3][7]
-
Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to slow down protein expression and allow for proper folding.[7]
-
Consider co-expression with chaperones to assist in folding.
-
If insolubility persists, switching to a eukaryotic expression system (e.g., insect or mammalian cells) may be necessary to achieve proper post-translational modifications and folding.[7]
-
Q2: How can I assess the stability of my this compound protein preparation?
A2: Several biophysical techniques can be employed to determine the stability of your this compound protein. These methods typically involve subjecting the protein to a thermal or chemical denaturant and monitoring its structural changes.
Common Stability Assessment Methods:
| Method | Principle | Information Gained | Sample Requirement |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the change in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[8][9] | Melting temperature (Tm), an indicator of thermal stability. | Low |
| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed by a protein solution as the temperature is increased, providing a direct measure of the energetics of unfolding.[8][10][11] | Tm, and thermodynamic parameters (ΔH, ΔG). Considered the "gold standard" for thermal stability.[10] | High |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right-circularly polarized light, which is sensitive to the protein's secondary structure.[8][10][11] | Changes in secondary structure upon thermal or chemical denaturation. | Low |
| Static Light Scattering (SLS) | Measures the intensity of scattered light to determine the average molecular weight of particles in solution, detecting aggregation.[8][9] | Onset temperature of aggregation (Tagg). | Moderate |
Q3: What are the recommended storage conditions for purified this compound?
A3: Proper storage is crucial to maintain the activity and integrity of your this compound protein.
General Storage Guidelines:
-
Short-Term Storage (Days to Weeks): Store at 4°C in a suitable buffer containing cryoprotectants like 25-50% glycerol.[2][4] Avoid repeated freeze-thaw cycles.
-
Long-Term Storage (Months to Years): For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[2][3] The inclusion of 5-50% glycerol is recommended to prevent damage during freezing and thawing.[3][5]
-
Buffer Composition: The storage buffer should be optimized for pH and ionic strength as determined during your solubility screening. The addition of a reducing agent (e.g., 1-5 mM DTT) can be beneficial.[4]
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound
| Possible Cause | Suggested Solution |
| Inclusion Body Formation | Lower expression temperature and inducer concentration.[7] Use a weaker promoter or a different expression host. Consider refolding from inclusion bodies. |
| Inefficient Cell Lysis | Optimize lysis method (e.g., sonication, French press). Add lysozyme (B549824) and DNase to aid in cell wall breakdown and reduce viscosity. |
| Protein Degradation | Add protease inhibitors to the lysis buffer.[12] Keep samples on ice or at 4°C throughout the purification process. |
Problem 2: this compound Aggregates Over Time in Storage
| Possible Cause | Suggested Solution |
| Suboptimal Buffer Conditions | Re-screen for optimal pH, salt concentration, and additives.[1] |
| Oxidation | Add or increase the concentration of a reducing agent like DTT or TCEP.[1] |
| Freeze-Thaw Cycles | Prepare single-use aliquots to avoid repeated freezing and thawing.[2][3] |
| High Protein Concentration | Determine the maximum soluble concentration and do not exceed it. If a high concentration is necessary, screen for stabilizing excipients. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of Recombinant this compound
This protocol outlines a method to test the solubility of this compound under different buffer conditions.
-
Expression and Lysis:
-
Express recombinant this compound in a suitable host (e.g., E. coli BL21(DE3)).
-
Harvest the cell pellet and resuspend in a series of lysis buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM). Include a constant concentration of a protease inhibitor cocktail.
-
-
Cell Disruption:
-
Lyse the cells by sonication on ice.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in the same volume of the respective lysis buffer.
-
-
Analysis:
-
Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blot using an anti-MSX3 or anti-tag antibody.
-
The condition that yields the highest proportion of this compound in the soluble fraction is considered optimal.
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
This protocol provides a high-throughput method to determine the melting temperature (Tm) of this compound.
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mix containing purified this compound (final concentration 1-5 µM), a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and the buffer to be tested.
-
-
Instrument Setup:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the sigmoidal unfolding transition corresponds to the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound is a downstream target of the BMP signaling pathway.[13][14][15]
Caption: A logical workflow for troubleshooting and optimizing this compound solubility.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. westbioscience.com [westbioscience.com]
- 3. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 6. Expression and Purification of Full-Length and Domain-Fragment Recombinant Pentraxin 3 (PTX3) Proteins from Mammalian and Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 13. static.aminer.cn [static.aminer.cn]
- 14. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
Technical Support Center: Investigating the Role of MSX3 in Rodent Behavioral Studies
Disclaimer: The scientific literature currently lacks studies on the direct administration of the MSX3 protein or a small molecule modulator for behavioral studies in rats. Consequently, there is no established dosage information. This technical support center is designed to guide researchers on initiating investigations into the function of this compound in behavior through contemporary genetic and molecular biology methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its established biological function?
A1: this compound (Msh homeobox 3) is a member of the muscle segment homeobox gene family of transcriptional repressors.[1][2] These proteins play crucial roles during embryonic development. This compound is specifically known to be involved in the development of the dorsal neural tube.[1][3][4] It is implicated as a downstream target of Bone Morphogenetic Protein (BMP) signaling.[1][2]
Q2: In which regions of the central nervous system is this compound expressed?
A2: this compound expression is highly restricted to the dorsal region of the developing neural tube.[3][4] In older embryos, its expression is confined to the ventricular zone of the dorsal neural tube.[3] This specific expression pattern distinguishes it from other Msx family members, like Msx1 and Msx2, which are expressed more broadly.[3]
Q3: What is the known signaling pathway associated with this compound?
A3: this compound is a component of the BMP signaling pathway. BMPs, which are part of the Transforming Growth Factor-beta (TGF-beta) superfamily, signal through cell surface receptors to activate downstream effectors. This compound is understood to be a transcriptional target induced by BMP signaling, mediating some of the effects of this pathway on neural development.[1][2]
Q4: How can the function of this compound in behavior be studied in the absence of a specific drug?
A4: The most effective current method to study the function of a specific gene like this compound in behavioral models is through genetic manipulation. This typically involves the use of viral vectors, such as adeno-associated viruses (AAVs), to either overexpress the this compound gene or to knock down its expression using techniques like shRNA (short hairpin RNA). These vectors can be delivered to specific brain regions of interest in rats to observe the resulting behavioral changes.
Q5: What potential behavioral domains could be influenced by this compound?
A5: Given its role in the development of the nervous system, manipulating this compound expression in the adult brain could potentially impact a variety of behaviors. Depending on the brain region targeted, researchers might investigate anxiety-like behaviors, learning and memory, social interaction, or sensorimotor functions. For example, targeting a region involved in fear processing, like the amygdala, might warrant investigation of fear conditioning paradigms.
Troubleshooting Guide for Hypothetical this compound Experiments
Q: I have manipulated this compound expression in the hippocampus but see no change in my behavioral paradigm. What should I do?
A: There are several factors to consider:
-
Verification of Viral Expression: First, confirm the successful transduction and expression of your viral vector in the target region. This can be done through immunohistochemistry (IHC) or fluorescent microscopy if your vector includes a reporter gene (e.g., GFP).
-
Behavioral Paradigm Selection: The chosen behavioral test may not be sensitive to the changes induced by this compound manipulation in that specific brain region. Consider exploring alternative behavioral assays that probe different aspects of hippocampal function.
-
Magnitude of Expression Change: It's possible the degree of overexpression or knockdown is insufficient to produce a behavioral effect. Quantify the change in this compound expression using techniques like qPCR or Western blotting. You may need to use a different viral serotype or a stronger promoter.
-
Compensatory Mechanisms: The brain can exhibit plasticity and compensatory mechanisms may mask the effects of your manipulation, especially in adult animals.
Q: How can I be certain that the observed behavioral effects are due to this compound manipulation and not the experimental procedure itself?
A: Proper experimental controls are critical. Your study should include:
-
A sham surgery group that undergoes the surgical procedure without receiving a viral injection.
-
A control vector group that receives a virus containing a non-targeting sequence (e.g., a scramble shRNA or a vector with only a reporter gene like GFP). This accounts for any effects of the viral vector itself or the expression of a foreign protein.
Q: What are some common pitfalls during stereotactic surgery for viral delivery in rats?
A: Common issues include:
-
Incorrect Targeting: Ensure your stereotactic coordinates are accurate for the age and strain of your rats. It is advisable to perform dye injections in a pilot study to confirm your coordinates.
-
Clogged Injection Needle: This can be caused by tissue debris. Ensure your needle is clean and that you inject slowly to allow the virus to perfuse into the tissue.
-
Reflux of the Virus: After the injection is complete, leave the needle in place for a few minutes before slowly retracting it to minimize reflux up the injection track.
Summary of this compound Molecular Interactions
| Interacting Molecule/Pathway | Relationship with this compound | Key Function |
| BMP Signaling Pathway | This compound is a downstream transcriptional target. | Mediates aspects of BMP signaling in dorsal neural tube development.[1][2] |
| Transcriptional Regulation | This compound acts as a transcriptional repressor. | Regulates the expression of other genes involved in cellular differentiation.[1] |
Hypothetical Experimental Protocol: Investigating the Role of this compound in Anxiety-Like Behavior
Objective: To determine if overexpression of this compound in the basolateral amygdala (BLA) of adult male Sprague-Dawley rats alters anxiety-like behavior in the elevated plus maze (EPM) and open field test (OFT).
Materials and Methods:
-
Viral Vector: An AAV vector carrying the rat this compound gene and a GFP reporter under the control of a ubiquitous promoter (e.g., CMV). A control AAV vector containing only the GFP reporter will be used.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Stereotactic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small craniotomy over the BLA.
-
Lower a microinjection needle to the target coordinates.
-
Infuse the AAV-MSX3-GFP or AAV-GFP control virus.
-
Slowly retract the needle and suture the incision.
-
-
Post-Operative Care and Expression:
-
Administer analgesics and monitor the animals for recovery.
-
Allow 3-4 weeks for optimal viral expression.
-
-
Behavioral Testing:
-
Open Field Test (OFT): Place the rat in the center of an open field arena and record its activity for 10 minutes. Analyze time spent in the center versus the periphery.
-
Elevated Plus Maze (EPM): Place the rat in the center of the EPM and record its activity for 5 minutes. Analyze time spent in the open versus closed arms.
-
-
Histological Verification:
-
Perfuse the animals and extract the brains.
-
Section the brains and perform immunohistochemistry for GFP to confirm the location and spread of the viral vector.
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral data between the this compound overexpression group and the GFP control group.
Visualizations
Caption: Known signaling pathway involving this compound.
Caption: Hypothetical experimental workflow for studying this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Msx genes delineate a novel molecular map of the developing cerebellar neuroepithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating locomotor stimulation side effects of high-dose MSX3
Disclaimer: The following information is based on the hypothetical compound MSX3, a potent and selective dopamine (B1211576) D1 receptor agonist. The data, protocols, and troubleshooting guides are illustrative and derived from established principles of dopaminergic pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental small molecule designed as a highly selective agonist for the dopamine D1 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system.[1][2][3] The D1-like receptor family (D1 and D5) typically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition.[4]
Q2: What is the intended therapeutic application of this compound?
A2: this compound is under investigation for its potential therapeutic effects in disorders characterized by dopamine deficiency or hypoactivity in the prefrontal cortex, such as certain cognitive deficits and negative symptoms in schizophrenia.
Q3: What are the known side effects of high-dose this compound administration?
A3: The most prominent side effect observed with high doses of this compound in preclinical models is significant locomotor stimulation, also referred to as hyperlocomotion or hyperactivity. This is a known effect of direct and indirect dopamine receptor stimulation.[5] Other potential side effects may include tachycardia, nausea, and stereotyped behaviors.
Q4: Why does this compound cause locomotor stimulation?
A4: The locomotor stimulation is a direct consequence of potent activation of D1 receptors in the motor circuits of the brain, particularly within the basal ganglia.[4] This mimics a state of dopamine excess, leading to increased motor output.
Q5: Are the locomotor effects of this compound dose-dependent?
A5: Yes, the locomotor stimulating effects of this compound are dose-dependent. At lower doses, there may be no significant effect on locomotor activity, while higher doses produce a robust and sustained increase in movement.
Troubleshooting Guides
Issue 1: Excessive Locomotor Activity in Experimental Animals
This is the most common side effect observed with high-dose this compound administration and can interfere with behavioral experiments that are not focused on motor activity.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response curve should be established to find a dose that maintains the desired therapeutic effect with minimal locomotor stimulation.
-
Pharmacological Mitigation: Co-administration of a dopamine D1 receptor antagonist can effectively block the locomotor-stimulating effects of this compound.[5][6][7] A selective D1 antagonist, such as SCH 23390, is recommended.[6][7] It is crucial to titrate the dose of the antagonist to avoid completely blocking the intended effects of this compound.
-
Habituation: Ensure that animals are adequately habituated to the testing environment.[8][9] Novel environments can independently increase locomotor activity, which may be potentiated by this compound.
-
Time Course Analysis: Characterize the time course of this compound-induced hyperlocomotion. It may be possible to conduct behavioral testing during a time window when the locomotor effects have subsided, but the primary therapeutic effect is still present.
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistent results can arise from a variety of factors, including experimental error and uncontrolled variables.[10]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Re-verify the concentration of your dosing solution.
-
Control Groups: Always include appropriate control groups in your experimental design, such as vehicle-treated and this compound-only groups. When using a mitigating agent, also include a group treated with the mitigating agent alone.
-
Repeat the Experiment: If an unexpected result occurs once, it is advisable to repeat the experiment to rule out random error before extensive troubleshooting.[11]
-
Systematic Review of Protocol: Carefully review every step of your experimental protocol to identify any potential deviations or sources of error.[12]
Data Presentation
Table 1: Dose-Response of this compound on Locomotor Activity
| This compound Dose (mg/kg) | Total Distance Traveled (meters) in 60 min (Mean ± SEM) |
| Vehicle | 150 ± 25 |
| 1 | 200 ± 30 |
| 3 | 650 ± 75 |
| 10 | 1800 ± 210 |
Table 2: Efficacy of SCH 23390 in Mitigating this compound-Induced Hyperlocomotion
| Treatment Group | Total Distance Traveled (meters) in 60 min (Mean ± SEM) |
| Vehicle | 160 ± 28 |
| This compound (10 mg/kg) | 1850 ± 225 |
| SCH 23390 (0.05 mg/kg) | 140 ± 20 |
| This compound (10 mg/kg) + SCH 23390 (0.05 mg/kg) | 250 ± 40 |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Arena
This protocol describes the measurement of horizontal locomotor activity in rodents.[8][9][13][14]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video tracking software and camera
-
70% ethanol (B145695) for cleaning
-
Experimental animals (e.g., C57BL/6 mice)
-
This compound and vehicle solutions
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[8][9]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes) using the video tracking software.
-
Key parameters to analyze include total distance traveled, time spent mobile, and activity in the center versus the periphery of the arena.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[8]
Protocol 2: Mitigation of this compound-Induced Hyperlocomotion with a D1 Antagonist
This protocol details the co-administration of a D1 antagonist to reduce the locomotor side effects of this compound.
Materials:
-
Same as Protocol 1
-
D1 antagonist solution (e.g., SCH 23390)
Procedure:
-
Follow the acclimation procedure as in Protocol 1.
-
Administer the D1 antagonist (e.g., SCH 23390, 0.05 mg/kg, subcutaneous) at the appropriate pretreatment time (e.g., 30 minutes before this compound).
-
Administer this compound or vehicle.
-
Place the animal in the open field arena and record locomotor activity as described in Protocol 1.
-
Include all necessary control groups: Vehicle, this compound only, D1 antagonist only, and this compound + D1 antagonist.
Visualizations
Caption: Assumed signaling pathway of the hypothetical D1 agonist this compound.
Caption: Experimental workflow for mitigating this compound-induced hyperlocomotion.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 14. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
Technical Support Center: Troubleshooting MSX3 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MSX3 (Msh homeobox 3). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which tissues is it typically expressed?
A1: this compound is a homeobox transcription factor that plays a crucial role in the development of the dorsal neural tube.[1][2] Its expression is highly restricted to the dorsal region of the developing central nervous system (CNS).[2] Unlike MSX1 and MSX2, which are expressed in various embryonic tissues, this compound expression is not typically detected outside of the CNS.[2] This restricted expression pattern is a critical consideration when designing and interpreting experiments.
Q2: I am not observing a clear phenotype in my this compound knockout mouse model. Why might this be?
A2: The lack of a strong phenotype in an this compound knockout model could be due to functional redundancy with other Msx family members, namely Msx1 and Msx2. These genes have overlapping expression domains in the developing neural tube and may compensate for the loss of this compound function.[3] Consider creating double or triple knockout models to unmask the specific functions of this compound. Additionally, ensure your phenotypic analysis is focused on the correct developmental stages and tissues, primarily the dorsal neural tube. Unexpected splicing patterns in knockout models can also sometimes lead to unexpected results.[4]
Q3: Are there any known issues with commercially available this compound antibodies?
A3: As with any antibody, performance can be variable depending on the application and the specific antibody. It is crucial to validate any new this compound antibody for your specific experimental setup.[5][6][7] A common issue is a lack of specificity, leading to off-target binding and unexpected results. Always include proper controls, such as lysates from this compound knockout or knockdown cells, to confirm antibody specificity.[6][7] One commercially available polyclonal antibody has been validated for Western Blotting.[8]
Q4: My this compound overexpression experiment is yielding inconsistent or no discernible phenotype. What should I consider?
A4: Inconsistent results in overexpression studies can stem from several factors. Firstly, the cellular context is critical. This compound's function is tightly regulated and dependent on the presence of specific co-factors and downstream targets found in the dorsal neural tube.[3] Overexpressing it in a cell line that lacks this specific molecular environment may not produce a relevant phenotype. Secondly, the level and timing of expression are crucial. Too high or ectopic expression can lead to non-physiological effects or even cellular toxicity. Consider using an inducible expression system to control the timing and level of this compound expression.[9][10] Finally, ensure your expression construct is correctly sequenced and that you have verified protein expression via Western Blot.
Troubleshooting Guides
Western Blotting for this compound
Problem: Weak or no this compound signal.
| Possible Cause | Recommended Solution |
| Low Protein Expression | This compound is a transcription factor and may be expressed at low levels. Increase the amount of total protein loaded on the gel (up to 40 µg). Consider enriching for nuclear proteins, as this compound is a nuclear protein.[6][11] |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.[12] |
| Poor Antibody Performance | The primary antibody may have low affinity or may not be suitable for Western Blotting. Validate the antibody using a positive control (e.g., cell lysate from a cell line known to express this compound or a lysate from cells overexpressing this compound).[5][6] Test a range of antibody concentrations. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For small proteins like this compound (~22 kDa), use a membrane with a smaller pore size (0.22 µm) and optimize transfer time and voltage to prevent over-transfer.[11] |
| Suboptimal Detection | Use a fresh, high-sensitivity ECL substrate. Optimize the exposure time when imaging. |
Problem: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal background. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[13] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific for the species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein Degradation | Prepare fresh samples with protease inhibitors. Protein degradation can lead to smaller, non-specific bands.[14] |
Quantitative PCR (qPCR) for this compound
Problem: High Cq values or no amplification.
| Possible Cause | Recommended Solution |
| Low this compound Expression | This compound expression is highly tissue-specific. Ensure you are using RNA from a relevant source (e.g., dorsal neural tube tissue). Increase the amount of cDNA template in the reaction. |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality RNA extraction kit and perform a DNase treatment to remove genomic DNA contamination. |
| Inefficient Reverse Transcription | Optimize the reverse transcription reaction. Use a mix of random hexamers and oligo(dT) primers to ensure complete cDNA synthesis. |
| Suboptimal Primer Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA; efficiency should be between 90-110%.[1][15][16] Use tools like Primer-BLAST to check for specificity.[1] |
| Incorrect qPCR Protocol | Optimize the annealing temperature and extension time for your specific primer set and target. |
Problem: Inconsistent results between technical replicates.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and filter tips. Prepare a master mix to ensure that each reaction receives the same amount of reagents. |
| Low Template Concentration | If the Cq values are very high (>35), stochastic effects during amplification can lead to variability. Try to use more template if possible. |
| Primer-Dimers | Analyze the melt curve; a single peak indicates a specific product. If primer-dimers are present (usually a peak at a lower melting temperature), redesign the primers.[15] |
| Well-to-Well Variation | Ensure the plate is properly sealed to prevent evaporation. Centrifuge the plate before running to collect all liquid at the bottom of the wells. |
Chromatin Immunoprecipitation (ChIP-seq) for this compound
Problem: Low ChIP efficiency (low DNA yield).
| Possible Cause | Recommended Solution |
| Inefficient Cross-linking | Optimize the formaldehyde (B43269) cross-linking time and concentration. Over-cross-linking can mask the epitope, while under-cross-linking will result in weak protein-DNA interactions.[17][18] |
| Suboptimal Chromatin Shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments in the 200-600 bp range.[18] Verify fragment size on an agarose (B213101) gel. |
| Poor Antibody Performance | Use a ChIP-validated antibody. The antibody must be able to recognize the native, cross-linked protein. Titrate the antibody to find the optimal amount for your experiment.[19] |
| Insufficient Starting Material | For a transcription factor like this compound, you may need a larger number of cells (e.g., 10-25 million) per immunoprecipitation.[17] |
| Inefficient Immunoprecipitation | Ensure proper bead washing and elution conditions. Pre-clear the chromatin with beads to reduce non-specific binding.[17] |
Problem: High background signal.
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Use a highly specific, ChIP-validated antibody. Include a mock IP with a non-specific IgG of the same isotype as a negative control. |
| Insufficient Washing | Increase the number and stringency of washes after the immunoprecipitation step to remove non-specifically bound chromatin. |
| Contamination with Non-specific DNA | Ensure that the nuclear isolation is clean and that there is minimal contamination from other cellular compartments. |
| Too Much Antibody | Using too much antibody can increase non-specific binding. Perform an antibody titration to determine the optimal concentration. |
Experimental Protocols & Methodologies
Detailed Western Blot Protocol for this compound
-
Sample Preparation (Nuclear Extract):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Incubate on ice with agitation, then centrifuge at high speed to pellet the nuclear debris.
-
Collect the supernatant containing the nuclear proteins.
-
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of nuclear extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a 0.22 µm PVDF membrane.
-
Confirm transfer with Ponceau S staining.[11]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-MSX3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and image the blot.[11]
-
General qPCR Protocol for this compound Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a column-based kit or Trizol.
-
Treat with DNase I to remove genomic DNA.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers (final concentration 200-500 nM), and nuclease-free water.
-
Add cDNA template to each well.
-
Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[3]
-
Include a melt curve analysis at the end of the run to verify product specificity.[1]
-
-
Data Analysis:
-
Determine the Cq values for your target gene (this compound) and a reference gene.
-
Calculate the relative expression of this compound using the ΔΔCq method.
-
Mandatory Visualizations
Signaling Pathway
Caption: Canonical BMP signaling pathway leading to the expression of this compound and its role in development.
Experimental Workflow
Caption: A standard workflow for detecting this compound protein expression via Western Blotting.
Logical Relationship Diagram
Caption: A logical decision tree for troubleshooting common issues in this compound experiments.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. Bone Morphogenetic Protein signaling is required in the dorsal neural folds before neurulation for the induction of spinal neural crest cells and dorsal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Unexpected CEP290 mRNA splicing in a humanized knock-in mouse model for Leber congenital amaurosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. novusbio.com [novusbio.com]
- 9. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Generation of an inducible mouse model to reversibly silence Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. qPCR primer design revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qPCR Primer Design Techniques You Need to Know – Creatiwise [creatiwise.com]
- 17. bosterbio.com [bosterbio.com]
- 18. epicypher.com [epicypher.com]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. origene.com [origene.com]
Storage and handling guidelines for MSX3 hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of MSX3 hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this selective A2A adenosine (B11128) receptor antagonist prodrug in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrate?
A1: To ensure the stability and integrity of this compound hydrate, it is crucial to adhere to the recommended storage conditions. The compound is sensitive to light and air.[1]
Q2: How should I prepare solutions of this compound hydrate?
A2: this compound hydrate is soluble in water. To prepare a solution, it is recommended to warm the solvent to 60°C and then add the solid compound. The solution may appear slightly unclear initially.[1] Gentle warming for about 10 minutes should result in a clear solution.
Q3: What are the known stability issues with this compound hydrate and similar compounds?
A3: this compound hydrate is photosensitive and air-sensitive.[1] As an (E)-8-styrylxanthine derivative, it is susceptible to photoisomerization to the corresponding (Z)-isomer upon exposure to daylight or UV light. The (Z)-isomer may have significantly lower affinity for the A2A adenosine receptor.
Q4: What personal protective equipment (PPE) should be used when handling this compound hydrate?
A4: When handling this compound hydrate, it is important to use appropriate personal protective equipment to ensure safety. This includes eyeshields, gloves, and a type N95 (US) respirator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected antagonist activity | 1. Degradation of the compound: Exposure to light may have caused photoisomerization to the less active (Z)-isomer. 2. Improper storage: Storage at incorrect temperatures or exposure to air could lead to degradation. 3. Incorrect solution preparation: The compound may not be fully dissolved. | 1. Protect from light: Prepare solutions in a dark room or using amber vials. Store stock solutions and experimental plates protected from light. 2. Verify storage conditions: Ensure the compound is stored at the recommended temperature and the container is tightly sealed. 3. Ensure complete dissolution: Follow the recommended solution preparation protocol, including warming to 60°C. |
| Precipitation of the compound in solution | 1. Low temperature: The compound may precipitate out of solution at lower temperatures. 2. Solvent incompatibility: While soluble in water, high concentrations or the presence of other solutes might affect solubility. | 1. Maintain temperature: Keep solutions at room temperature or 37°C during experiments, if the protocol allows. 2. Check solvent compatibility: If using a complex buffer system, verify the solubility of this compound hydrate in that specific buffer. |
| Variability between experimental replicates | 1. Inconsistent solution concentration: Inaccurate pipetting or incomplete dissolution. 2. Light exposure variability: Different levels of light exposure between wells or plates. | 1. Ensure accurate pipetting: Calibrate pipettes regularly and ensure the compound is fully dissolved before aliquoting. 2. Standardize light protection: Use plate covers and minimize the time plates are exposed to light. |
Experimental Protocols
Adenosine A2A Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound hydrate for the human adenosine A2A receptor.
Materials:
-
HEK-293 cells stably expressing the human adenosine A2A receptor
-
Membrane preparation from the above cells
-
[³H]ZM241385 (or other suitable radioligand)
-
This compound hydrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing the human A2A receptor using standard cell fractionation techniques.
-
Compound Dilution: Prepare a serial dilution of this compound hydrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
25 µL of the radioligand solution (e.g., [³H]ZM241385 at a final concentration of ~1 nM)
-
25 µL of the this compound hydrate dilution or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
100 µL of the cell membrane preparation (final protein concentration of 5-10 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound hydrate by non-linear regression analysis of the competition binding data.
Visualizations
References
Technical Support Center: Addressing MSX3 Solubility in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with the MSX3 protein in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in vitro?
A1: this compound is a member of the muscle segment homeobox gene family of transcription factors.[1][2] In embryonic development, its expression is primarily localized to the dorsal neural tube.[1][3] this compound plays a role in patterning the central nervous system and is implicated as a downstream effector of Bone Morphogenetic Protein (BMP) signaling.[4][5][6] In vitro assays are crucial for investigating its molecular interactions, DNA binding properties, and the effects of potential therapeutic modulators.
Q2: I am observing precipitation of my recombinant this compound protein. What are the likely causes?
A2: Protein precipitation is a common issue stemming from several factors. High protein concentrations can lead to aggregation.[7] The buffer conditions, such as pH and ionic strength, may not be optimal for this compound stability.[7][] The protein may be misfolded, especially when expressed in bacterial systems. Additionally, the presence of cysteine residues could lead to the formation of intermolecular disulfide bonds, causing aggregation.[9]
Q3: How can I improve the solubility of my this compound protein during purification?
A3: Several strategies can enhance protein solubility during purification. Consider expressing this compound with a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[10][11] Lowering the temperature during protein expression (e.g., to 16-25°C) can also promote proper folding.[10][12] Optimizing the lysis and purification buffers with additives can also be beneficial (see Troubleshooting Guide below).
Q4: What are some recommended buffer additives to improve this compound solubility?
A4: A variety of additives can be tested to enhance this compound solubility. Glycerol (5-20%) can increase viscosity and prevent aggregation.[][9] Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations can help solubilize aggregates without denaturing the protein.[7] Reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) are important to prevent oxidation and the formation of incorrect disulfide bonds.[7][9] The addition of amino acids like arginine and glutamate (B1630785) can also help by binding to charged and hydrophobic regions.[7]
Troubleshooting Guides
Problem 1: this compound Precipitation Upon Dilution or in Assay Buffer
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Test a range of pH values for your assay buffer. A pH that is at least one unit away from the isoelectric point (pI) of this compound is recommended to increase net charge and repulsion between protein molecules.[7][] | Proteins are least soluble at their pI where the net charge is zero. |
| Incorrect Ionic Strength | Vary the salt concentration (e.g., NaCl or KCl) in your buffer. Start with a physiological concentration (e.g., 150 mM) and test both lower and higher concentrations.[9] | Salts can help to "salt in" proteins, increasing their solubility, but high concentrations can also lead to "salting out." |
| Protein Aggregation | Add anti-aggregation agents to your buffer. Glycerol (5-20%) or polyethylene (B3416737) glycol (PEG) can increase the viscosity of the solution and stabilize the protein.[9] | These agents can prevent protein-protein interactions that lead to aggregation. |
| Oxidation of Cysteine Residues | Include a reducing agent in your buffer, such as DTT (1-5 mM) or TCEP (0.5-1 mM).[7][9] | Reducing agents prevent the formation of intermolecular disulfide bonds that can cause aggregation. |
Problem 2: Low Yield of Soluble this compound from Expression System
| Possible Cause | Troubleshooting Step | Rationale |
| Protein Misfolding and Inclusion Body Formation in E. coli | Lower the induction temperature to 18-25°C and reduce the concentration of the inducing agent (e.g., IPTG).[10] | Slower expression rates can allow more time for the protein to fold correctly. |
| Lack of Proper Post-Translational Modifications | Consider using a eukaryotic expression system, such as insect (baculovirus) or mammalian cells. | These systems can provide post-translational modifications that may be necessary for the proper folding and solubility of this compound. |
| Inefficient Lysis and Solubilization | Add lysozyme (B549824) and a nuclease (e.g., DNase I) to the lysis buffer to ensure complete cell disruption and reduce viscosity from nucleic acids.[] | Efficient cell lysis is crucial for releasing the protein in a soluble form. |
Data Presentation
Table 1: Common Buffer Additives for Enhancing Protein Solubility
| Additive | Recommended Concentration | Mechanism of Action |
| Salts | ||
| NaCl, KCl | 50-500 mM | Increases ionic strength, shields charges, and can improve solubility ("salting in").[9][13] |
| Polyols/Sugars | ||
| Glycerol | 5-20% (v/v) | Stabilizes protein structure and increases solvent viscosity, reducing aggregation.[][9] |
| Sorbitol, Sucrose | 0.25-1 M | Act as osmolytes to stabilize the native protein state.[] |
| Reducing Agents | ||
| Dithiothreitol (DTT) | 1-10 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.[7][9] |
| β-mercaptoethanol (BME) | 5-20 mM | Similar to DTT, but less stable.[7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | A more stable reducing agent than DTT and BME.[9] |
| Detergents | ||
| Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Non-ionic detergents that can help solubilize protein aggregates without denaturation.[7] |
| CHAPS | 0.1-1% (w/v) | A zwitterionic detergent that can be effective in solubilizing proteins.[7] |
| Amino Acids | ||
| L-Arginine, L-Glutamate | 50-500 mM | Can suppress aggregation by binding to hydrophobic and charged regions on the protein surface.[7] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening of this compound
This protocol allows for the rapid screening of various buffer conditions to identify those that improve the solubility of this compound.
-
Prepare a concentrated stock of purified this compound in a minimal, well-dialyzed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a series of 2x concentrated screening buffers in a 96-well plate. Each well should contain a different condition to be tested (e.g., varying pH, salt concentrations, or different additives from Table 1).
-
Add an equal volume of the this compound stock solution to each well of the 96-well plate containing the 2x screening buffers.
-
Mix gently and incubate at the desired temperature (e.g., 4°C or room temperature) for 1-2 hours.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 20-30 minutes to pellet any precipitated protein.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Quantify the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
Compare the protein concentrations across the different conditions. Higher concentrations indicate better solubility.
Visualizations
Caption: Simplified BMP signaling pathway leading to this compound expression and function.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MSH/Msx genes | Research Starters | EBSCO Research [ebsco.com]
- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
Technical Support Center: MSX3 Dose-Response Curve Construction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing dose-response experiments with the transcription factor MSX3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated transcriptional regulation?
A1: this compound is a transcriptional repressor. It functions by recruiting histone deacetylases (HDACs), specifically HDAC1, to the promoter regions of its target genes.[1] This leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription.[1] Additionally, this compound can interact with co-activators like CBP and p300, inhibiting their histone acetyltransferase (HAT) activity.[1]
Q2: Which signaling pathway is this compound a part of?
A2: this compound is a downstream effector of the Bone Morphogenetic Protein (BMP) signaling pathway.[2] Upon BMP ligand binding to its receptor, a signaling cascade involving SMAD proteins is initiated, which ultimately leads to the regulation of this compound expression and activity.
Q3: What are some known downstream targets of this compound?
A3: this compound is known to repress the promoter of Msx1.[1] It also plays a role in antagonizing the function of other transcription factors, such as Pax3, which is crucial for myogenic differentiation.[3]
Q4: What is a suitable positive control for an this compound dose-response experiment?
A4: A suitable positive control would be a known inhibitor of this compound's interaction with HDAC1 or a general HDAC inhibitor like Trichostatin A (TSA).[1] This would be expected to alleviate this compound-mediated repression of a reporter gene.
Q5: What type of assay is recommended for measuring this compound activity in a dose-response format?
A5: A reporter gene assay is highly recommended. This typically involves co-transfecting cells with a plasmid expressing this compound and a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter known to be repressed by this compound (e.g., the Msx1 promoter).
Experimental Protocols
Protocol: Luciferase Reporter Assay for this compound Dose-Response Curve Construction
This protocol outlines the steps for quantifying the inhibitory effect of a compound on this compound's transcriptional repression activity.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., C2C12 myoblasts) in appropriate growth medium.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
An expression vector for this compound.
-
A reporter vector with a luciferase gene driven by the Msx1 promoter.
-
A control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound. It is advisable to perform a 10-point dilution series.
-
Remove the transfection medium from the cells and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for Compound X on this compound Activity
| Compound X Conc. (nM) | Log [Compound X] | % Inhibition (Trial 1) | % Inhibition (Trial 2) | % Inhibition (Trial 3) | Average % Inhibition | Std. Dev. |
| 0.1 | -7.0 | 2.5 | 3.1 | 2.8 | 2.8 | 0.3 |
| 1 | -6.0 | 8.2 | 9.5 | 8.9 | 8.9 | 0.7 |
| 10 | -5.0 | 25.6 | 28.1 | 26.5 | 26.7 | 1.3 |
| 50 | -4.3 | 48.9 | 51.2 | 50.5 | 50.2 | 1.2 |
| 100 | -4.0 | 65.4 | 68.9 | 67.1 | 67.1 | 1.8 |
| 500 | -3.3 | 85.1 | 88.2 | 86.5 | 86.6 | 1.6 |
| 1000 | -3.0 | 92.3 | 94.5 | 93.1 | 93.3 | 1.1 |
| 10000 | -2.0 | 98.1 | 99.2 | 98.5 | 98.6 | 0.6 |
Summary: The hypothetical IC50 for Compound X is approximately 50 nM.
Table 2: Comparison of IC50 Values for Different Putative this compound Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Compound X | This compound-HDAC1 Interaction | Luciferase Reporter | C2C12 | 50 |
| Compound Y | This compound-HDAC1 Interaction | Luciferase Reporter | C2C12 | 120 |
| Trichostatin A | Pan-HDAC Inhibitor | Luciferase Reporter | C2C12 | 5 |
Mandatory Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Experimental workflow for this compound dose-response assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during transfection or compound addition- Edge effects in the microplate | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile buffer/media. |
| No dose-response (flat curve) | - Compound is inactive at the tested concentrations- this compound is not being expressed or is inactive- The reporter construct is not responsive to this compound | - Test a wider range of compound concentrations.- Verify this compound expression via Western blot or qPCR.- Use a positive control (e.g., Trichostatin A) to confirm assay functionality. |
| Shallow or steep curve slope (Hill slope not ideal) | - The mechanism of inhibition is complex (e.g., allosteric)- Compound solubility issues at high concentrations- Off-target effects of the compound | - Consider if the compound's mechanism fits a standard sigmoidal curve.- Check the solubility of your compound in the assay medium.- Evaluate compound specificity with other assays. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Differences in incubation times- Batch-to-batch variability of reagents | - Use cells within a consistent passage number range and ensure they are healthy.- Standardize all incubation times precisely.- Use the same lot of reagents for a set of comparative experiments. |
| Low signal from luciferase reporter | - Low transfection efficiency- Cell death due to compound toxicity- Inefficient cell lysis | - Optimize the transfection protocol (reagent-to-DNA ratio, cell density).- Perform a cell viability assay (e.g., MTT) in parallel to assess toxicity.- Ensure complete cell lysis before reading the plate. |
References
MSX3 Long-Term Administration in Animal Models: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the long-term effects of MSX3 administration in animal models. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that might predict long-term effects?
A1: this compound is a homeobox transcription factor that primarily functions as a transcriptional repressor.[1][2] It is a key mediator of the Bone Morphogenetic Protein (BMP) signaling pathway, particularly during the development of the dorsal neural tube.[1][2][3][4][5] Long-term administration could therefore lead to sustained repression of target genes, potentially impacting cell differentiation, proliferation, and apoptosis in tissues where this compound or its target pathways are active.[1][3] Specifically, this compound is known to repress the promoter of the Msx1 gene and can recruit histone deacetylases (HDACs) to regulate gene expression.[6]
Q2: What are the potential target organs for toxicity with long-term this compound administration?
A2: Given that this compound expression is highly restricted to the developing dorsal neural tube, the primary target for on-target toxicity in adult animals would be the central nervous system (CNS).[1][5][7] Researchers should closely monitor for neurological and behavioral changes. Off-target effects could theoretically occur in any tissue responsive to BMP signaling or containing cells susceptible to the transcriptional repressive effects of this compound. Dysregulation of homeobox genes has been linked to various congenital abnormalities and some cancers, suggesting that long-term, systemic administration requires careful monitoring for neoplastic changes.[8][9]
Q3: How does this compound differ from other Msx family members like Msx1 and Msx2, and why is this important for long-term studies?
A3: While all are transcriptional repressors induced by BMP signaling, their functions are not entirely redundant. For instance, during early neural tube development, overexpression of Msx1 induces apoptosis and inhibits neuronal differentiation, activities not shared by this compound.[1][2][3] Conversely, at later stages, this compound, but not Msx1, promotes the generation of dorsal interneurons.[2][3] These distinctions are critical because they imply that long-term administration of this compound may have a different and potentially more specific side-effect profile than other Msx proteins.
Q4: What delivery method is recommended for long-term, stable administration of this compound protein in rodents?
A4: For continuous and stable systemic delivery, the use of implantable osmotic pumps connected to a catheter (e.g., in the jugular vein for intravenous infusion or subcutaneously) is a well-established method.[10][11][12] This approach avoids the stress of repeated injections and provides consistent plasma concentrations. For targeted CNS delivery, stereotactic surgery to implant a cannula connected to a micro-osmotic pump is the standard procedure.[12][13]
Troubleshooting Guides
Issue 1: Unexpected Neurological or Behavioral Phenotypes
| Symptom | Potential Cause | Troubleshooting Steps |
| Ataxia, tremors, paralysis, or seizures | On-target neurotoxicity : this compound is interfering with normal neuronal function, differentiation, or survival in the adult CNS. | 1. Dose Reduction : Perform a dose-response study to find the maximum tolerated dose. 2. Histopathology : At study termination, conduct a thorough histological analysis of the brain and spinal cord, focusing on regions with known this compound expression during development. 3. Behavioral Assays : Implement a battery of standardized behavioral tests (e.g., open field, rotarod) to quantify the phenotype. 4. Switch Delivery Route : If using systemic delivery, consider targeted intracranial administration to isolate effects to the CNS. |
| Altered learning and memory | Disruption of Adult Neurogenesis/Plasticity : Homeobox genes can play roles in adult neural plasticity.[14] this compound may be interfering with these processes. | 1. Cognitive Testing : Use validated behavioral paradigms like the Morris water maze or contextual fear conditioning. 2. Immunohistochemistry : Stain for markers of neurogenesis (e.g., BrdU, DCX) in the hippocampus and subventricular zone. 3. Lower the Dose : Assess if cognitive effects are dose-dependent. |
Issue 2: Systemic Toxicity or Adverse Events
| Symptom | Potential Cause | Troubleshooting Steps |
| Weight loss, ruffled fur, lethargy | General Morbidity/Systemic Toxicity : The administered protein may be immunogenic or causing off-target effects. | 1. Monitor Clinical Signs : Institute a daily or weekly scoring system for animal health. 2. Bloodwork : Collect blood samples for complete blood count (CBC) and serum chemistry panels to assess organ function (liver, kidney).[15] 3. Check for Immune Response : Measure anti-MSX3 antibody titers in the plasma. 4. Vehicle Control : Ensure the vehicle used for this compound delivery is not causing the adverse effects. |
| Injection site reactions (for SC/IP) | Local Inflammation/Immunogenicity : The protein may be causing a local inflammatory response. | 1. Rotate Injection Sites : If using repeated injections, rotate the location. 2. Change Formulation : Alter the buffer, pH, or add stabilizing excipients to reduce protein aggregation. 3. Switch to IV Infusion : For systemic delivery, continuous intravenous infusion via an osmotic pump can bypass local site reactions.[10][15] |
| Catheter/Pump Failure | Thrombosis, infection, or mechanical blockage of the infusion system. | 1. Aseptic Surgical Technique : Ensure sterile procedures are strictly followed during pump implantation to prevent infection.[13] 2. Catheter Patency : Include an anticoagulant (e.g., heparin) in the infusate to prevent clotting. Regularly check for proper flow. 3. Proper Animal Housing : House animals individually to prevent cage-mates from damaging the externalized components of a tethered system.[11] |
Signaling Pathways and Experimental Workflows
A core aspect of this compound function is its role as a downstream effector of BMP signaling, leading to transcriptional repression. Understanding this pathway is crucial for interpreting experimental outcomes.
Caption: this compound acts downstream of the BMP signaling cascade to repress target genes.
The following workflow outlines a general procedure for long-term continuous infusion studies in rodents.
Caption: Experimental workflow for a long-term continuous infusion study in animals.
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion via Implantable Osmotic Pump
This protocol is adapted from established methods for continuous drug delivery in rodents.[10][15]
-
Animal Model : Select appropriate species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Animals should be healthy adults of a specified age and weight range.
-
Pump and Catheter Preparation : Under sterile conditions, select an osmotic pump with the desired flow rate and duration (e.g., ALZET). Prime the pump with the this compound formulation (or vehicle) according to the manufacturer's instructions, typically by incubating in sterile saline at 37°C overnight.
-
Anesthesia and Surgical Preparation : Anesthetize the animal using a standard protocol (e.g., isoflurane (B1672236) inhalation). Shave and aseptically prepare the surgical sites (typically the dorsal scapular region for the pump and the ventral neck for catheterization).
-
Catheter Implantation : Make a small incision in the ventral neck and carefully isolate the right jugular vein. Ligate the cranial portion of the vein and make a small incision. Insert the catheter, advance it to the level of the right atrium, and secure it with surgical sutures.
-
Pump Implantation and Connection : Create a subcutaneous pocket in the dorsal scapular region using blunt dissection. Tunnel the catheter from the neck incision to the dorsal pocket. Connect the catheter to the primed osmotic pump and place the pump into the pocket.
-
Closure : Close the incisions with sutures or wound clips.
-
Post-Operative Care : Administer analgesics as per the approved animal care protocol. Monitor the animal closely for recovery, ensuring access to food and water.[13] Allow for a recovery period of at least one week before behavioral testing begins.
Protocol 2: Monitoring and Data Collection
This protocol outlines key parameters to monitor during a long-term study.
-
Clinical Observations (Daily/Weekly) :
-
Record body weight.
-
Score general appearance (posture, fur condition).
-
Note any signs of distress, pain, or abnormal behavior.
-
Check surgical sites for signs of infection or inflammation.
-
-
Behavioral Assessments (Bi-weekly/Monthly) :
-
Motor Function : Use a rotarod test to assess coordination and balance.
-
General Activity : Use an open-field test to measure locomotion and anxiety-like behavior.
-
Cognitive Function : If applicable, use tests like the novel object recognition or Morris water maze.
-
-
Biological Sampling (Mid-point and Terminal) :
-
Blood Collection : Collect blood via a suitable method (e.g., saphenous vein) for CBC, serum chemistry, and biomarker analysis (e.g., ELISA for this compound levels or anti-MSX3 antibodies).
-
Terminal Procedure : At the study endpoint, anesthetize the animal deeply and collect a terminal blood sample via cardiac puncture. Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Collection : Harvest brain, spinal cord, and major organs (liver, kidney, spleen, heart, lungs). Post-fix tissues for histology or snap-freeze for molecular analysis.
-
-
Data Analysis :
-
Histopathology : Perform H&E staining on all major organs to assess for toxicity. Use immunohistochemistry on CNS tissue to look for changes in neuronal markers, apoptosis (e.g., cleaved caspase-3), or glial activation.
-
Molecular Analysis : Use qPCR or Western blotting on frozen tissue to confirm target engagement (i.e., repression of known this compound target genes).
-
References
- 1. static.aminer.cn [static.aminer.cn]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homeobox Genes in Cancers: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homeobox genes and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Continuous Drug Infusion System in Mouse Model: A Surgical Procedure to Implant Micro-osmotic Pump Infusion System in the Mouse Brain for Continuous Drug Delivery [jove.com]
- 14. ub.edu [ub.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MSX3 and MSX-2 In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the transcription factors MSX3 (Msh Homeobox 3) and MSX-2 (Msh Homeobox 2). While direct comparative studies evaluating the in vivo efficacy of this compound and MSX-2 in the same experimental model are currently unavailable in the reviewed literature, this document synthesizes findings from separate in vivo studies to highlight their distinct biological roles and potential therapeutic implications. The comparison focuses on their functions in developmental processes and cancer biology, supported by experimental data and detailed methodologies.
Summary of In Vivo Efficacy
The available in vivo data for MSX2 predominantly centers on its role in cancer progression, where it has been shown to promote tumor growth and metastasis. In contrast, in vivo studies on this compound have largely focused on its function in embryonic development, particularly in the patterning of the dorsal neural tube.
MSX-2 in Cancer Models
In vivo studies utilizing mouse xenograft models have demonstrated that MSX-2 can act as a pro-oncogenic factor. Overexpression of MSX2 in ovarian and pancreatic cancer cell lines leads to enhanced tumor growth and increased incidence of metastasis when these cells are implanted in mice.[1][2]
Table 1: Quantitative In Vivo Efficacy Data for MSX-2 in Cancer Models
| Experimental Model | Cell Line | Key Findings | Quantitative Endpoint | Reference |
| Ovarian Cancer Xenograft (Mouse) | TOV-112D, TOV-21G (human ovarian cancer) | shRNA-mediated knockdown of MSX2 inhibited tumor growth. | Tumor volume and weight | [1] |
| Pancreatic Cancer Orthotopic (Mouse) | BxPC-3 (human pancreatic cancer) | Overexpression of MSX2 resulted in a significant increase in liver metastases and peritoneal disseminations. | Incidence and number of metastases | [2] |
This compound in Developmental Models
In vivo studies on this compound, primarily conducted in chick embryos, have revealed its critical role in regulating cell fate during the development of the dorsal neural tube. Overexpression of this compound via in ovo electroporation has been shown to mimic certain aspects of Bone Morphogenetic Protein (BMP) signaling at specific developmental stages, leading to the generation of dorsal interneurons.[3][4][5] Unlike the quantitative data available for MSX-2 in cancer models, the in vivo efficacy of this compound in these developmental studies is described more qualitatively, focusing on changes in cell differentiation and tissue patterning.
Experimental Protocols
In Vivo Tumorigenicity Assay for MSX-2 (Orthotopic Pancreatic Cancer Model)
This protocol is adapted from studies investigating the role of MSX2 in pancreatic cancer progression.[6][7][8]
Objective: To assess the in vivo effect of MSX-2 expression on tumor growth and metastasis.
Methodology:
-
Cell Culture: Human pancreatic cancer cells (e.g., BxPC-3) are cultured under standard conditions. Cells are then transduced with a lentiviral vector to either overexpress MSX-2 or a control vector.
-
Animal Model: Six-week-old female athymic nude mice are used for the study.
-
Orthotopic Injection:
-
Mice are anesthetized, and a small incision is made in the left subcostal region to expose the pancreas.
-
A suspension of 2 x 10^6 cells in 50 µL of serum-free medium is injected into the body of the pancreas.
-
The incision is closed with sutures.
-
-
Monitoring: Mice are monitored regularly for tumor growth and signs of morbidity.
-
Endpoint Analysis: After a predetermined period (e.g., 8 weeks), mice are euthanized. The primary tumor is excised, and its volume and weight are measured. Organs such as the liver and peritoneum are examined for metastases. Tissues can be further analyzed by histology and immunohistochemistry.
In Ovo Electroporation for this compound in Chick Embryo
This protocol is based on studies examining the function of this compound in neural tube development.[9][10][11][12][13]
Objective: To determine the in vivo function of this compound in dorsal neural tube patterning.
Methodology:
-
Plasmid Preparation: An expression vector containing the this compound gene (e.g., pCIG-Msx3) is prepared. A control vector expressing a fluorescent protein (e.g., GFP) is used for comparison and to visualize electroporated cells.
-
Egg Incubation: Fertilized chicken eggs are incubated at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10-12).
-
Windowing and Injection:
-
A small window is made in the eggshell to access the embryo.
-
The plasmid DNA solution (1-2 µg/µL) mixed with Fast Green dye is injected into the lumen of the neural tube.
-
-
Electroporation:
-
Platinum electrodes are placed on either side of the neural tube.
-
A series of square electrical pulses (e.g., 5 pulses of 25V for 50 ms (B15284909) at 1-second intervals) are delivered.
-
-
Incubation and Analysis: The window is sealed, and the egg is returned to the incubator for further development (e.g., 48 hours).
-
Endpoint Analysis: Embryos are harvested and analyzed for the expression of the transfected gene (via fluorescence microscopy) and for changes in cell fate markers using in situ hybridization or immunohistochemistry.
Signaling Pathways and Experimental Workflows
MSX-2 Signaling Pathway
MSX-2 is a downstream effector of several key signaling pathways, including BMP and Wnt signaling. It acts as a transcriptional repressor, influencing cell proliferation, differentiation, and apoptosis.[1][14]
Caption: MSX-2 is activated by BMP and Wnt signaling pathways.
This compound Signaling Pathway
This compound is a known downstream target of the BMP signaling pathway, particularly during embryonic development. It plays a role in mediating the effects of BMP on cell fate determination.[3][4]
Caption: this compound is a downstream effector of the BMP signaling pathway.
Experimental Workflow for In Vivo Tumorigenicity Assay
The following diagram outlines the key steps in an in vivo tumorigenicity assay used to evaluate the efficacy of MSX-2.
References
- 1. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. static.aminer.cn [static.aminer.cn]
- 5. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benallenlab.org [benallenlab.org]
- 10. google.com [google.com]
- 11. A protocol for in ovo electroporation of chicken and snake embryos to study forebrain development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Ovo Electroporations of HH Stage 10 Chicken Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Ovo Electroporation of Plasmid DNA and Morpholinos into Specific Tissues During Early Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to MSX3 and Istradefylline: Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two adenosine (B11128) A2A receptor antagonists: MSX3 and the clinically approved drug, istradefylline (B1672650). The information is intended to assist researchers and professionals in the fields of neuroscience, pharmacology, and drug development in understanding the key differences and potential applications of these compounds.
Introduction to Adenosine A2A Antagonism
The adenosine A2A receptor, a G-protein coupled receptor, is a key modulator of neuronal function, particularly in the basal ganglia, a brain region critical for motor control. Antagonism of the A2A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease. By blocking the A2A receptor, these antagonists can help to restore the balance of neurotransmission in the striatum, thereby alleviating motor symptoms. This guide focuses on a comparative analysis of this compound, a research tool, and istradefylline, an approved therapeutic agent.
Molecular Profiles
This compound is a water-soluble phosphate (B84403) ester prodrug of MSX-2 , which is a potent and selective adenosine A2A receptor antagonist. For the purpose of this guide, the pharmacological data will primarily focus on the active compound, MSX-2.
Istradefylline (KW-6002) is a xanthine (B1682287) derivative and a selective adenosine A2A receptor antagonist that has received clinical approval for the treatment of Parkinson's disease in several countries.
Comparative Data
The following tables summarize the available quantitative data for MSX-2 (the active form of this compound) and istradefylline, focusing on their receptor binding affinity, selectivity, functional potency, and pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | MSX-2 | Istradefylline | Reference |
| Human A2A Receptor Affinity (Ki) | 5.38 - 14.5 nM | 2.2 - 9.12 nM | [1][2] |
| Human A1 Receptor Affinity (Ki) | 2,500 nM | >287 nM | [1][2] |
| Human A2B Receptor Affinity (Ki) | >10,000 nM | Data not consistently reported | [1] |
| Human A3 Receptor Affinity (Ki) | >10,000 nM | >681 nM | [1][2] |
| A2A vs. A1 Selectivity Ratio (Ki A1 / Ki A2A) | ~172 - 465 fold | ~70 - >130 fold | [1][2] |
Table 2: Functional Antagonism
| Parameter | MSX-2 | Istradefylline | Reference |
| Functional Assay Type | Data not available | Inhibition of NECA-induced cAMP production | [3][4][5] |
| IC50 | Data not available | 1.94 µg/mL (~4.9 µM) | [3][4] |
Note: Direct comparison of functional potency is challenging due to the lack of publicly available IC50 data for MSX-2 from a comparable cAMP functional assay.
Table 3: Pharmacokinetic Profile
| Parameter | MSX-2 | Istradefylline | Reference |
| Oral Bioavailability | Low | Precise value unknown due to insolubility, but orally active | [6] |
| Peak Plasma Concentration (Tmax) | Data not available | ~4 hours | [7][8] |
| Elimination Half-life (t1/2) | Data not available | ~83 hours | [7][8] |
| Apparent Volume of Distribution (Vd/F) | Data not available | ~557 L | [8] |
| Apparent Oral Clearance (CL/F) | Data not available | 5.76 L/h | [9] |
| Plasma Protein Binding | Data not available | ~98% | [8] |
| Primary Metabolism | Data not available | CYP1A1 and CYP3A4 | [8] |
Signaling Pathway and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability. A2A receptor antagonists, such as MSX-2 and istradefylline, block this pathway by preventing adenosine from binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity (Ki) of a compound for a receptor is the radioligand binding assay. This workflow illustrates the general steps involved in a competitive binding assay.
Experimental Workflow: cAMP Functional Assay
To assess the functional antagonism of a compound, a cAMP (cyclic adenosine monophosphate) assay is frequently employed. This workflow outlines the key steps.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol (General)
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, the following are added in order: assay buffer, varying concentrations of the unlabeled antagonist (MSX-2 or istradefylline), a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]ZM241385 or [3H]CGS21680), and the cell membrane preparation.
-
Equilibrium: The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol (General)
-
Cell Culture: Cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) are seeded in a 96-well plate and grown to a suitable confluency.
-
Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist (MSX-2 or istradefylline). The cells are pre-incubated for a defined period (e.g., 15-30 minutes).
-
Stimulation: A fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) is added to the wells to stimulate cAMP production.
-
Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Discussion and Conclusion
Both MSX-2 (the active form of this compound) and istradefylline are potent and selective antagonists of the adenosine A2A receptor.
Binding Affinity and Selectivity: Based on the available Ki values, both compounds exhibit high affinity for the human A2A receptor in the low nanomolar range.[1][2] MSX-2 appears to have a slightly higher selectivity over the A1 receptor compared to istradefylline, although both are highly selective.[1][2] High selectivity is a desirable characteristic to minimize off-target effects.
Pharmacokinetics: A key differentiator lies in their pharmacokinetic profiles. MSX-2 has been reported to have low oral bioavailability, which may limit its utility for in vivo studies requiring oral administration.[6] In contrast, istradefylline is orally active and has a long elimination half-life, making it suitable for once-daily dosing in a clinical setting.[7][8] this compound, as a water-soluble prodrug of MSX-2, is designed to overcome the solubility issues of MSX-2, but its oral bioavailability has not been extensively reported.
In Vivo Efficacy: Both this compound and istradefylline have shown efficacy in animal models of Parkinson's disease.[10] Istradefylline has undergone extensive clinical trials and is approved for the treatment of "off" episodes in Parkinson's disease patients.[11][12][13][14][15] These trials have demonstrated its efficacy in reducing "off" time and improving motor function.[11][12][13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 12-week, placebo-controlled study (6002-US-006) of istradefylline in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy and safety of istradefylline for Parkinson's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New medication, Istradefylline, gets approved for Parkinson’s disease | American Parkinson Disease Association [apdaparkinson.org]
- 15. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D1 vs. D2 Receptor Antagonism and the Modulatory Role of MSX3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of direct dopamine (B1211576) D1 and D2 receptor antagonism, contrasted with the indirect modulatory effects of the adenosine (B11128) A2A receptor antagonist, MSX3, on dopamine D2 receptor signaling. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in neuropharmacology and drug development.
While initial interest may lie in the direct effects of novel compounds on dopamine receptors, the case of this compound highlights the critical importance of considering indirect modulatory mechanisms. This compound, a potent adenosine A2A receptor antagonist, does not bind directly to dopamine receptors. Instead, it influences dopaminergic, particularly D2, signaling through the well-established interaction between adenosine A2A and dopamine D2 receptors, which often form functional heteromeric complexes in the brain.[1][2][3][4][5]
Direct vs. Indirect Dopamine Receptor Modulation: A Quantitative Comparison
Table 1: Comparative Binding Affinities of Selective Dopamine Antagonists
| Compound | Primary Target | Receptor Subtype(s) | Binding Affinity (Ki) |
| SCH-23390 | Dopamine D1-like | D1, D5 | 0.2 nM, 0.3 nM[6] |
| Raclopride | Dopamine D2-like | D2, D3 | 1.8 nM, 3.5 nM[7][8] |
| This compound | Adenosine A2A | A2A | Potent Antagonist (Prodrug for MSX-2) |
Signaling Pathways: D1, D2, and A2A Receptor Interplay
Dopamine D1 and D2 receptors belong to the G protein-coupled receptor (GPCR) superfamily but trigger opposing downstream signaling cascades. D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10] Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[9]
The adenosine A2A receptor, also a Gαs-coupled GPCR, stimulates cAMP production, similar to the D1 receptor. The functional antagonism observed between A2A and D2 receptors is largely mediated by their formation of heteromers, particularly in striatal neurons.[1][3][4] Within these complexes, A2A receptor activation can allosterically inhibit D2 receptor signaling, reducing the affinity and efficacy of D2 receptor agonists.[3][4] this compound, by blocking the A2A receptor, prevents this inhibitory cross-talk, thereby facilitating D2 receptor function.
Experimental Protocols
The characterization of compounds like this compound, SCH-23390, and Raclopride relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor Source: Membrane preparations from cells (e.g., HEK293 or CHO) stably expressing the human dopamine D1, D2, or adenosine A2A receptor, or from brain tissue homogenates (e.g., rat striatum).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]SCH-23390 for D1, [3H]Raclopride or [3H]Spiperone for D2, [3H]ZM241385 for A2A).
-
Test Compound: Unlabeled compound of interest (e.g., SCH-23390, Raclopride).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites (e.g., Butaclamol for dopamine receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd), and the receptor membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial or bag with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays
These assays measure the functional consequence of receptor activation or inhibition by quantifying changes in the second messenger cAMP.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cAMP levels.
Materials:
-
Cell Line: A cell line (e.g., HEK293) expressing the receptor of interest (D1, D2, or A2A).
-
cAMP Detection Kit: A commercial kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Test Compound: Agonist or antagonist of interest.
-
Stimulant (for Gi-coupled receptors): Forskolin, an adenylyl cyclase activator, is used to elevate basal cAMP levels so that inhibition by a Gi-coupled receptor agonist can be measured.
-
Reference Agonist (for antagonist mode): A known agonist for the receptor, used at its EC80 concentration to stimulate cAMP production/inhibition.
-
Cell Lysis Buffer & Reagents: As provided in the detection kit.
-
Plate Reader: Capable of detecting the signal generated by the kit (e.g., fluorescence or luminescence).
Procedure (Antagonist Mode for a Gs-coupled Receptor like D1 or A2A):
-
Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and grow to the desired confluency.
-
Compound Addition: Pre-incubate the cells with various concentrations of the antagonist (e.g., SCH-23390 or this compound).
-
Agonist Stimulation: Add a reference agonist (e.g., Dopamine for D1, Adenosine or CGS-21680 for A2A) at a fixed concentration (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.
-
Signal Reading: Read the plate on a compatible plate reader. The signal will be inversely proportional to the cAMP concentration in competitive immunoassays.
-
Data Analysis: Plot the signal against the log concentration of the antagonist to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP response.
Procedure (Antagonist Mode for a Gi-coupled Receptor like D2):
-
The protocol is similar, but cells are co-stimulated with forsklin and a reference D2 agonist (e.g., Quinpirole).
-
The antagonist (e.g., Raclopride) is evaluated for its ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP production.
Logical Relationship: Direct Antagonism vs. Indirect Modulation
The primary distinction between the action of compounds like SCH-23390/Raclopride and this compound lies in their mechanism of action. Direct antagonists physically occupy the receptor's binding site, preventing the endogenous ligand from binding and activating it. In contrast, this compound acts as an indirect modulator of the D2 receptor by blocking a separate, interacting receptor (A2A). This disinhibits the D2 receptor from the tonic, negative allosteric modulation exerted by the A2A receptor, thereby enhancing D2 signaling.
Conclusion
Understanding the differential pharmacology of dopamine D1 and D2 receptors is fundamental to neuroscience and the development of therapeutics for a range of psychiatric and neurological disorders. While direct-acting antagonists like SCH-23390 and Raclopride provide clear and potent blockade of their respective targets, the pharmacological profile of this compound demonstrates the therapeutic potential of targeting receptor-receptor interactions. By antagonizing the adenosine A2A receptor, this compound indirectly modulates D2 receptor activity, offering a nuanced approach to tuning the dopaminergic system. This guide provides the foundational data, protocols, and conceptual frameworks to aid researchers in exploring both direct and indirect mechanisms of dopamine receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the adenosine A2A receptor antagonist MSX-3 on motivational disruptions of maternal behavior induced by dopamine antagonism in the early postpartum rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. youtube.com [youtube.com]
- 6. This compound | A2A adenosine receptor antagonist | CAS# 261717-23-1 | InvivoChem [invivochem.com]
- 7. The adenosine A2A antagonist MSX-3 reverses the effort-related effects of dopamine blockade: differential interaction with D1 and D2 family antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of MSX3 and the A1 antagonist DPCPX
A Comparative Analysis of the Transcription Factor MSX3 and the A1 Adenosine (B11128) Receptor Antagonist DPCPX
Introduction: A Tale of Two Distinct Molecular Worlds
In the landscape of molecular biology and pharmacology, a direct comparison between the homeobox protein this compound and the synthetic compound 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is unconventional. This is because they represent fundamentally different classes of molecules with disparate biological roles. This compound is a transcription factor, a protein that regulates gene expression from within the cell's nucleus, playing a crucial role in embryonic development. In contrast, DPCPX is a small molecule, a highly selective antagonist that blocks the action of the A1 adenosine receptor on the cell surface.
This guide, therefore, provides a comprehensive analysis of each molecule individually, followed by a comparative summary of their distinct mechanisms of action and functional roles. It is designed for researchers, scientists, and drug development professionals to clarify the unique properties and applications of these two molecules. Of note, a separate small molecule, known as MSX-3, has been described as an adenosine A2A receptor antagonist and should not be confused with the this compound homeobox protein discussed herein.[1]
DPCPX: A Potent and Selective A1 Adenosine Receptor Antagonist
DPCPX is a xanthine (B1682287) derivative widely used in research to study the physiological and pathological roles of the A1 adenosine receptor.[2][3] Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes make it a valuable pharmacological tool.[4]
Mechanism of Action
DPCPX acts as a competitive antagonist at the A1 adenosine receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, typically couples to inhibitory G proteins (Gi/o).[5][6] The activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] By blocking adenosine's ability to bind to the A1 receptor, DPCPX prevents this signaling cascade, thereby increasing adenylyl cyclase activity and cAMP levels.[4] The A1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC) and modulation of ion channels.[5][6][7]
Quantitative Data: Binding Affinity and Selectivity
The selectivity of DPCPX for the human A1 adenosine receptor is significantly higher than for other adenosine receptor subtypes, as indicated by its lower inhibition constant (Ki).
| Receptor Subtype | Ki (nM) |
| Human A1 | 3.9[4] |
| Human A2A | 130[4] |
| Human A2B | 1000 (1.0 µM)[4] |
| Human A3 | 4000 (4.0 µM)[4] |
Data compiled from multiple sources indicating high selectivity for the A1 receptor.
Signaling Pathway of the A1 Adenosine Receptor
The following diagram illustrates the primary signaling pathway affected by DPCPX.
Caption: A1 Adenosine Receptor Signaling Pathway and DPCPX Inhibition.
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity of compounds like DPCPX is a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
This compound: A Homeobox Transcription Factor in Development
This compound is a member of the muscle segment homeobox (Msx) gene family of transcription factors, which are homologs of the Drosophila msh gene.[8][9][10] These proteins are characterized by a highly conserved DNA-binding domain called the homeodomain. This compound plays a specific and crucial role during embryonic development, particularly in the patterning of the central nervous system.[8][9][11] It's important to note that the this compound gene has been lost in the human and dog genomes.[12]
Mechanism of Action
As a transcription factor, this compound functions by binding to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Its expression is often induced by Bone Morphogenetic Protein (BMP) signaling.[11][13][14] Studies have shown that this compound can act as a transcriptional repressor.[15] This repression can be achieved through mechanisms such as recruiting histone deacetylases (HDACs) to the promoter of target genes, which leads to a more condensed chromatin structure that is less accessible to the transcriptional machinery.[16] this compound has also been shown to interact with co-activators like CBP/p300, potentially sequestering them and inhibiting their histone acetyltransferase (HAT) activity.[16]
Key Characteristics of Mouse this compound
| Feature | Description |
| Protein Size | 204 amino acids[8] |
| Chromosomal Location | Distal end of mouse chromosome 7[8] |
| Primary Expression | Dorsal neural tube during embryonic development[8][9][11] |
| Key Function | Regulation of dorsal cell fate in the neural tube, downstream of BMP signaling[13][14][17] |
Signaling Pathway Involving this compound
The diagram below illustrates the role of this compound within the BMP signaling pathway during neural tube development.
Caption: Role of this compound in the BMP signaling pathway.
Experimental Protocol: In Situ Hybridization
To visualize the specific expression pattern of this compound in developing embryos, in situ hybridization is a key technique.
Caption: Workflow for in situ hybridization.
Comparative Summary
The following table provides a side-by-side comparison of the key features of DPCPX and this compound, highlighting their fundamental differences.
| Feature | DPCPX | This compound |
| Molecular Class | Small molecule, xanthine derivative | Protein, homeobox transcription factor |
| Primary Target | A1 adenosine receptor (a GPCR) | Specific DNA sequences in gene promoters |
| Mechanism of Action | Competitive antagonist of a cell surface receptor | Binds to DNA to regulate gene transcription (often as a repressor) |
| Level of Action | Signal transduction at the cell membrane | Gene expression within the nucleus |
| Primary Biological Function | Pharmacological modulation of A1 receptor-mediated processes (e.g., neurotransmission, cardiac function) | Regulation of cell fate and patterning during embryonic development, especially in the neural tube |
| Typical Application | In vitro and in vivo research tool to study A1 receptor function; potential therapeutic agent | Model for studying developmental biology and the genetic control of embryogenesis |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Adenosine A1 Receptor Antagonist I, DPCPX - CAS 102146-07-6 - Calbiochem | 119147 [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 7. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MSH/Msx genes | Research Starters | EBSCO Research [ebsco.com]
- 10. The function and evolution of Msx genes: pointers and paradoxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.aminer.cn [static.aminer.cn]
- 16. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating the Transcriptional Repressive Action of MSX3 through Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the homeobox protein MSX3, a key transcriptional repressor in developmental processes. We will delve into its established signaling pathways and propose a series of competitive binding assays to quantitatively assess its molecular interactions. This document is intended to serve as a practical resource for researchers seeking to investigate this compound as a potential therapeutic target.
Unraveling the Dual-Pronged Mechanism of this compound-Mediated Transcriptional Repression
This compound, a member of the muscle segment homeobox gene family, plays a crucial role in embryonic development, particularly in the patterning of the dorsal neural tube.[1][2] Its primary function is to act as a potent transcriptional repressor.[3] Research indicates that this compound employs a dual mechanism to silence gene expression, which involves the modulation of chromatin-modifying enzymes.[4]
One key mechanism is the recruitment of histone deacetylase 1 (HDAC1) to target gene promoters.[4] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery. The interaction between this compound and HDAC1 has been demonstrated through co-immunoprecipitation experiments.[4]
In addition to recruiting deacetylases, this compound can also directly interact with the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[4] This interaction is particularly noteworthy because it leads to a significant decrease in the HAT activity of CBP/p300.[4] This process, often referred to as "squelching," effectively reduces the acetylation of histones, further contributing to a repressive chromatin state. Evidence suggests that this compound can form two distinct multiprotein complexes within the nucleus: one containing HDACs and another with CBP and/or p300.[4]
This dual-faceted approach of both actively recruiting a repressive enzyme (HDAC1) and inhibiting the activity of activating enzymes (CBP/p300) makes this compound a highly efficient transcriptional repressor.
Proposed Competitive Binding Assays for Validating this compound's Mechanism of Action
To quantitatively validate and further dissect the interactions of this compound with its binding partners, a series of competitive binding assays are proposed. These assays are designed to determine the binding affinities and specificities of these interactions and can be adapted for screening potential inhibitory molecules.
Assay 1: Characterizing the this compound-HDAC1 Interaction
This assay aims to quantify the binding affinity between this compound and HDAC1 and to identify potential inhibitors of this interaction. A fluorescence polarization (FP)-based assay is a suitable method for this purpose.
Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay
-
Reagent Preparation:
-
Purified, full-length recombinant human this compound protein.
-
Purified, full-length recombinant human HDAC1 protein.
-
A fluorescently labeled peptide derived from a known HDAC1-binding region of another protein (e.g., a known substrate or interaction partner) to act as a tracer.
-
A library of small molecules or peptide fragments to be screened as potential competitors.
-
-
Assay Procedure:
-
A fixed concentration of fluorescently labeled tracer peptide is incubated with a fixed concentration of HDAC1 in an appropriate assay buffer.
-
Increasing concentrations of unlabeled this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration of this compound. An increase in polarization indicates binding of the tracer to HDAC1. A decrease in polarization upon addition of this compound would indicate competition for the same binding site.
-
To test for inhibitors, a fixed concentration of this compound, HDAC1, and the fluorescent tracer are incubated with increasing concentrations of a test compound.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of the competitor (this compound or test compound).
-
The IC50 value (the concentration of competitor that displaces 50% of the labeled tracer) is determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Hypothetical Data Summary
| Competitor | Target | Tracer | IC50 (nM) | Ki (nM) |
| Unlabeled this compound | HDAC1 | Fluorescent Peptide | 50 | 25 |
| Compound X | HDAC1 | Fluorescent Peptide | 200 | 100 |
| Compound Y | HDAC1 | Fluorescent Peptide | >10,000 | >5,000 |
Table 1: Hypothetical competitive binding data for the this compound-HDAC1 interaction. Lower Ki values indicate stronger binding affinity or more potent inhibition.
Assay 2: Investigating the this compound-CBP/p300 Interaction and HAT Inhibition
This assay is designed to confirm the direct binding of this compound to CBP/p300 and to quantify its inhibitory effect on their HAT activity. A combination of a competitive binding assay and a functional HAT assay would be ideal. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR) Competitive Assay
-
Reagent Preparation:
-
Purified, full-length recombinant human this compound protein.
-
Purified, full-length recombinant human CBP or p300 protein.
-
A known small molecule interactor or a peptide fragment of a protein known to bind to the same site on CBP/p300 as this compound (if available) to act as a competitor.
-
SPR sensor chip (e.g., CM5).
-
-
Assay Procedure:
-
Immobilize CBP or p300 onto the surface of the SPR sensor chip.
-
Inject increasing concentrations of this compound over the chip surface to determine the direct binding kinetics and affinity (Kd).
-
For the competitive assay, inject a mixture of a fixed concentration of this compound and increasing concentrations of a potential competitor (e.g., a small molecule or another protein that binds to CBP/p300).
-
The decrease in the binding signal of this compound in the presence of the competitor is measured.
-
-
Data Analysis:
-
The binding data is fitted to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
-
For the competitive assay, the IC50 value is determined, and the Ki can be calculated.
-
Hypothetical Data Summary
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | Kd (nM) |
| This compound | CBP | 1.5 x 10^5 | 3.0 x 10^-4 | 20 |
| This compound | p300 | 1.2 x 10^5 | 2.4 x 10^-4 | 20 |
Table 2: Hypothetical direct binding kinetics for this compound with CBP and p300 measured by SPR.
| Competitor | Analyte | Ligand | IC50 (nM) | Ki (nM) |
| Compound Z | This compound | CBP | 500 | 250 |
| Peptide A | This compound | CBP | 100 | 50 |
Table 3: Hypothetical competitive binding data for inhibitors of the this compound-CBP interaction.
Visualizing the Molecular Pathways and Experimental Designs
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the workflows of the proposed competitive binding assays.
References
- 1. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. portlandpress.com [portlandpress.com]
The Role of MSX3 in Motivational Deficits: A Field Awaiting Exploration
A comprehensive review of current scientific literature reveals a significant gap in our understanding of the direct role of the Msh homeobox 3 (MSX3) gene in motivational deficits. Despite extensive searches for studies investigating the effects of this compound on conditions like anhedonia and amotivation, no direct experimental data linking the two were found. As a result, a cross-study comparison, as initially intended, cannot be compiled at this time.
The current body of research on this compound primarily focuses on its crucial role during embryonic development, particularly in the formation of the neural tube.[1][2] Studies have detailed its expression patterns and interactions with signaling pathways, such as the Bone Morphogenetic Protein (BMP) signaling, in guiding the differentiation of neural cell types.[1][2]
While research has explored gene expression profiles in brain regions critical for motivation and reward, such as the nucleus accumbens and prefrontal cortex, in the context of mood disorders and addiction, this compound has not emerged as a significant factor in these analyses.[3][4][5][6] The mesolimbic dopamine (B1211576) system, often referred to as the brain's reward pathway, is a central focus in the study of motivation.[7][8][9][10] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is instrumental in processing rewards and driving goal-directed behavior.[11][8][12][13] Key neurotransmitters in this circuit, including dopamine and glutamate, are extensively studied for their roles in both healthy motivational states and in the pathophysiology of motivational deficits.[12][14][15][16] However, the existing literature does not implicate this compound in the modulation of these critical reward circuits.
Interestingly, one study has identified a role for this compound in the context of neuroinflammation, specifically in switching the polarization of microglia, the resident immune cells of the central nervous system.[17] This study found that this compound expression can promote an anti-inflammatory M2 microglial phenotype, which is protective against inflammation-induced demyelination in a mouse model of multiple sclerosis.[17] While neuroinflammation is increasingly linked to psychiatric conditions that can include motivational deficits, this research does not directly investigate the impact of this compound on motivation itself.
The absence of direct research on this compound and motivational deficits presents a significant opportunity for future investigation. Given the fundamental role of homeobox genes in regulating the development and function of the nervous system, it is plausible that this compound may have un-discovered functions in the intricate neural circuits governing motivation. Future research could explore several avenues:
-
Expression analysis of this compound in key reward-related brain regions in animal models of depression and anhedonia.
-
Behavioral phenotyping of this compound knockout or overexpression animal models, with a focus on tasks that assess motivation, effort-based decision making, and reward processing.
-
Investigation of potential interactions between this compound and known molecular pathways involved in synaptic plasticity and neurotransmission within the reward circuitry.
Until such studies are conducted, the specific effects of this compound on motivational deficits remain an open and intriguing question for the neuroscience community. Researchers in the fields of neurodevelopment, psychiatry, and drug discovery may find this an area ripe for novel and impactful research.
References
- 1. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression changes in the prefrontal cortex, anterior cingulate cortex and nucleus accumbens of mood disorders subjects that committed suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential genetic expression within reward-specific ensembles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiles of nucleus accumbens, prefrontal cortex and hippocampus in an animal model of schizophrenia: proposed candidate genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Khan Academy [khanacademy.org]
- 8. Reward circuitry dysfunction in psychiatric and neurodevelopmental disorders and genetic syndromes: animal models and clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 12. Neurocircuitry of Reward and Addiction: Potential Impact of Dopamine–Glutamate Co-release as Future Target in Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotransmitters crosstalk and regulation in the reward circuit of subjects with behavioral addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relevance of Interactions Between Dopamine and Glutamate Neurotransmission in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between glutamate, dopamine, and the neuronal signature of response inhibition in the human striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 17. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Preladenant in Preclinical Models of Parkinson's Disease
A thorough review of scientific literature reveals a significant amount of preclinical data for preladenant (B1679076) in models of Parkinson's disease. In contrast, there is a notable absence of published research on a compound referred to as "MSX3" for the same indication. Therefore, this guide will provide a comprehensive overview of the preclinical data available for preladenant, presented in the requested format for researchers, scientists, and drug development professionals.
Preladenant: An Adenosine (B11128) A2A Receptor Antagonist
Preladenant is a selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are densely expressed in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease.[2] The mechanism of action of preladenant is non-dopaminergic. In states of low dopamine (B1211576), such as in Parkinson's disease, the activity of the adenosine A2A receptor-mediated pathway is heightened, contributing to the motor deficits.[2][4] By blocking these receptors, preladenant aims to restore the balance of neural circuits in the basal ganglia, thereby improving motor function.[1][2]
Signaling Pathway of Preladenant
The following diagram illustrates the simplified signaling pathway affected by preladenant in the striatum.
Caption: Simplified signaling cascade in a striatal neuron, showing the opposing effects of dopamine D2 and adenosine A2A receptors on adenylyl cyclase, and the inhibitory action of preladenant on the A2A receptor.
Efficacy in Preclinical Models
Preladenant has demonstrated efficacy in various rodent and primate models of Parkinson's disease. These studies have primarily focused on its ability to improve motor function, both as a monotherapy and as an adjunct to levodopa.
Summary of Quantitative Data
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| Rodent Models | |||
| 6-OHDA-lesioned rats | Monotherapy (0.03 mg/kg, p.o. minimum effective dose) | Significant improvement in motor function. | [5] |
| Haloperidol-induced catalepsy in rats | Monotherapy (1 mg/kg) | 77% and 70% inhibition of catalepsy at 1 and 4 hours, respectively. | [5] |
| Rat hypolocomotion model | Monotherapy (0.1 mg/kg, p.o. minimum effective dose) | Significant improvement in motor activity. | [5] |
| Primate Models | |||
| MPTP-treated cynomolgus monkeys | Monotherapy (1 or 3 mg/kg, p.o.) | Improved motor ability without inducing dopaminergic-mediated dyskinesia. | [2][6] |
| Haloperidol-treated Cebus apella monkeys | Monotherapy (0.3-3.0 mg/kg, p.o.) | Delayed the onset of extrapyramidal symptoms (EPS). | [2] |
Experimental Protocols
The following are descriptions of standard experimental protocols used in the preclinical evaluation of anti-Parkinsonian drugs like preladenant.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the brain.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum using a microsyringe. The coordinates for the injection site are determined from a rat brain atlas.
-
Post-operative Care: Animals are monitored during recovery and given appropriate post-operative care, including analgesics.
-
Behavioral Testing: After a recovery period (typically 2-3 weeks), motor function is assessed using tests such as the apomorphine- or amphetamine-induced rotation test or the cylinder test.
MPTP Primate Model of Parkinson's Disease
This model is considered to be a gold standard for preclinical Parkinson's research due to its ability to closely mimic the motor symptoms of the human disease.
-
Animal Subjects: Non-human primates, such as cynomolgus or rhesus monkeys, are used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (intravenously or intramuscularly) over a period of days to weeks.
-
Behavioral Assessment: Parkinsonian symptoms, including bradykinesia, rigidity, and tremor, are scored by trained observers using a standardized rating scale.
-
Drug Administration: Preladenant or a vehicle control is administered orally.
-
Post-treatment Assessment: Motor function is evaluated at various time points after drug administration to determine efficacy.
Behavioral Assessments
-
Rotational Behavior Test: In unilaterally lesioned rodents, dopaminergic agents cause rotational behavior. The number of full body turns in a given time is counted to assess the extent of the lesion and the effect of the drug.
-
Cylinder Test: This test assesses forelimb use asymmetry in unilaterally lesioned rodents. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs is recorded.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating a test compound in a preclinical model of Parkinson's disease.
Caption: A generalized workflow for preclinical testing of a potential anti-Parkinsonian compound.
Conclusion
The available preclinical data for preladenant demonstrate its potential as a non-dopaminergic therapeutic agent for Parkinson's disease. It has shown efficacy in improving motor function in both rodent and primate models. It is important to note that while preclinical results were promising, preladenant did not meet its primary endpoints in subsequent Phase III clinical trials and its development was discontinued. Nevertheless, the study of preladenant and other adenosine A2A receptor antagonists continues to provide valuable insights into the pathophysiology of Parkinson's disease and potential therapeutic avenues. The absence of data for "this compound" in this context prevents a direct comparison.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 3. Striatal dopamine measurement through HPLC [protocols.io]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of MSX-3 for the A2A Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of MSX-3, a notable antagonist of the A2A adenosine (B11128) receptor (A2AR). As MSX-3 is a prodrug, this guide focuses on its active metabolite, MSX-2, for which robust experimental data are available. By presenting quantitative binding affinities, detailed experimental methodologies, and illustrative pathway and workflow diagrams, this document serves as a critical resource for researchers investigating adenosine receptor pharmacology and developing novel therapeutics.
Executive Summary
MSX-2, the active form of the prodrug MSX-3, demonstrates a high degree of selectivity for the human A2A adenosine receptor over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of A2A receptor antagonists in various pathological conditions, including Parkinson's disease and cancer. The following sections provide a detailed comparison of MSX-2's binding affinities, the experimental protocols used to determine these values, and visual representations of the relevant biological and experimental pathways.
Quantitative Selectivity Profile of MSX-2
The selectivity of MSX-2 has been determined through radioligand binding assays, which measure the affinity of the compound for different receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Human Ki (nM) | Selectivity (Fold vs. A2A) |
| A2A | 13 | - |
| A1 | 1300 | 100 |
| A2B | >10,000 | >769 |
| A3 | >10,000 | >769 |
Data sourced from competitive radioligand binding assays.
This quantitative data clearly illustrates the pronounced selectivity of MSX-2 for the A2A receptor. It exhibits a 100-fold higher affinity for A2A over A1 receptors and significantly lower affinity for A2B and A3 receptors, making it a highly selective pharmacological tool and a promising therapeutic candidate.
A2A Adenosine Receptor Signaling Pathway
The A2A receptor is a Gs protein-coupled receptor. Upon activation by its endogenous ligand, adenosine, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway plays a key role in various physiological processes, including inflammation, neurotransmission, and vasodilation.
Experimental Protocols
The determination of MSX-2's selectivity relies on well-established in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the Ki of MSX-2 for human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Membrane preparations from cells stably expressing the respective human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligands:
-
A1 Receptor: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A Receptor: [3H]ZM241385
-
A2B Receptor: [3H]DPX
-
A3 Receptor: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
MSX-2 (unlabeled competitor ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation fluid and a scintillation counter or gamma counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the respective radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of MSX-2.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Determine the concentration of MSX-2 that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger, cAMP. For an A2A receptor antagonist like MSX-2, its ability to inhibit agonist-induced cAMP production is assessed.
Objective: To determine the functional potency (IC50) of MSX-2 in blocking A2A receptor-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
MSX-2.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the A2A-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of MSX-2 for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration to elicit a robust response) to the wells.
-
Incubation: Incubate the cells for a specific time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of MSX-2 to determine the IC50 value, which represents the concentration of MSX-2 that inhibits 50% of the agonist-induced cAMP production.
Unraveling the Divergent Roles of MSX1 and MSX3 in Neural Development: A Comparative Guide
For researchers, scientists, and drug development professionals delving into the intricate world of neural tube development, understanding the nuanced roles of key transcription factors is paramount. Among these, the Muscle Segment Homeobox (MSX) family of proteins, particularly MSX1 and MSX3, have been identified as critical downstream effectors of Bone Morphogenetic Protein (BMP) signaling. Foundational research has illuminated their distinct and stage-dependent activities in shaping the dorsal neural tube. This guide replicates and compares key findings from this seminal research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Comparative Analysis of MSX1 and this compound Function
Seminal studies, primarily utilizing in ovo electroporation in chick embryos, have revealed a clear division of labor between MSX1 and this compound during the patterning of the dorsal neural tube. At early stages of development (Hamburger-Hamilton [HH] stage 10-12), MSX1 overexpression mimics the effects of BMP signaling, leading to an increase in apoptosis and a repression of neuronal differentiation. Conversely, at later stages (HH14-16), it is this compound that phenocopies BMP signaling by promoting the differentiation of dorsal interneurons.
Induction of Apoptosis in the Dorsal Neural Tube
Overexpression of Msx1 at HH10-12 results in a significant increase in programmed cell death, a key aspect of neural tube patterning. In contrast, this compound overexpression at the same stage does not induce a comparable apoptotic response. Quantitative analysis from foundational studies reveals a two- to fourfold increase in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling)-positive cells on the electroporated side of the neural tube in Msx1-expressing embryos compared to the control side.
| Treatment (Electroporation at HH10-12) | Fold Increase in TUNEL+ Cells (Compared to Control) | Key Finding |
| Control (vector only) | 1.0 | Baseline level of apoptosis. |
| Msx1 | 2-4 | Msx1 is a potent inducer of apoptosis in the early developing neural tube.[1][2] |
| This compound | No significant increase | This compound does not share the pro-apoptotic function of Msx1 at this developmental stage.[1][2] |
Regulation of Neuronal Differentiation
The influence of MSX1 and this compound on neuronal differentiation also exhibits striking differences. Early overexpression of Msx1 leads to a repression of neuronal differentiation markers, whereas later overexpression of this compound promotes the formation of specific dorsal interneuron populations.
| Treatment (Electroporation) | Developmental Stage | Effect on Neuronal Differentiation |
| Msx1 | HH10-12 | Repression of general neuronal differentiation.[1][2] |
| This compound | HH10-12 | No significant effect on general neuronal differentiation.[1][2] |
| Msx1 | HH14-16 | No significant induction of dorsal interneurons.[1][2] |
| This compound | HH14-16 | Promotion of dorsal interneuron (dI1, dI3, and dI5) formation.[1][2] |
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the experimental logic and the signaling context, the following diagrams, generated using Graphviz, illustrate the key relationships and procedures.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling MSX3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of MSX3, a selective adenosine (B11128) A2A receptor antagonist used in research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for the operational handling of this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3,7-Dihydro-8-[(1E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl]-1-(2-propynyl)-1H-purine-2,6-dione, disodium (B8443419) salt | MedKoo Biosciences |
| Molecular Formula | C₂₁H₂₁N₄Na₂O₇P | MedKoo Biosciences |
| Molecular Weight | 518.37 g/mol | MedKoo Biosciences |
| Appearance | Solid | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Special Characteristics | Photosensitive and air-sensitive | Sigma-Aldrich |
| Classification | Combustible Solid | Sigma-Aldrich |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | N95 (US) or equivalent dust mask | To prevent inhalation of the solid compound. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling Procedures
Due to its photosensitive and air-sensitive nature, this compound requires specific handling procedures to maintain its integrity and to ensure the safety of the handler.
Preparation and Weighing
-
Preparation of Workspace : All handling of solid this compound should be conducted in a chemical fume hood or a glove box to minimize inhalation risk and exposure to air. The work area should be clean and dry.
-
Light Protection : Whenever possible, work with this compound under reduced light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light degradation.
-
Weighing : Use a tared, sealed container for weighing to prevent contamination and exposure. If weighing an open container, do so in a fume hood with the sash at the lowest practical height.
Solution Preparation
-
Solvent Addition : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Inert Atmosphere : For reactions sensitive to air, use degassed solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Storage of Solutions : Store solutions in tightly sealed, light-protected containers at the recommended temperature.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and to comply with regulations.
Unused this compound
-
Collection : Collect unused solid this compound in a clearly labeled, sealed waste container.
-
Classification : Treat as hazardous chemical waste.
-
Disposal : Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of solid this compound down the drain.
Contaminated Materials
-
PPE : Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated hazardous waste bag.
-
Glassware : Rinse contaminated glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spills
-
Evacuate : Evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
PPE : Wear appropriate PPE during the entire cleanup process.
Experimental Workflow and Safety Precautions
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, highlighting the critical safety and handling checkpoints.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
